5-Nitroindole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPSOBLQZPIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210403 | |
| Record name | 5-Nitroindole | |
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Molecular Weight |
162.15 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Nitroindole | |
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Vapor Pressure |
0.0000899 [mmHg] | |
| Record name | 5-Nitroindole | |
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CAS No. |
6146-52-7 | |
| Record name | 5-Nitroindole | |
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| Record name | 5-Nitroindole | |
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| Record name | 6146-52-7 | |
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| Record name | 5-nitroindole | |
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| Record name | 5-NITROINDOLE | |
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Foundational & Exploratory
understanding 5-Nitroindole base stacking interactions
An In-depth Technical Guide to 5-Nitroindole Base Stacking Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying this compound base stacking interactions. This compound is a non-hydrogen-bonding universal base analogue that stabilizes DNA and RNA duplexes primarily through enhanced base stacking.[1][2][3] This document details the thermodynamic parameters associated with its incorporation, outlines key experimental protocols for its study, and provides visual representations of its interactions and experimental workflows.
Core Concepts of this compound Interactions
This compound is distinguished by its large, hydrophobic aromatic surface, which promotes strong stacking interactions with adjacent bases in a nucleic acid duplex.[1] Unlike natural bases, it does not form hydrogen bonds with opposing bases; its stabilizing effect is attributed to these enhanced stacking forces.[2][3] This property makes it a valuable tool in molecular biology and drug design, particularly in applications requiring degenerate primers or probes.[1][2]
Nuclear Magnetic Resonance (NMR) studies have confirmed that this compound is well-integrated within the DNA duplex, adopting an anti-conformation that allows for significant overlap with neighboring bases.[1][4] While it does not form base pairs, it intercalates between the opposing base and an adjacent Watson-Crick pair, maintaining the overall B-form conformation of the DNA.[4][5]
Quantitative Thermodynamic Data
The stability of DNA and RNA duplexes containing this compound has been quantified through various biophysical techniques, primarily UV melting studies and differential scanning calorimetry (DSC). The following tables summarize the key thermodynamic parameters from studies on DNA hairpins and duplexes.
Table 1: Thermodynamic Parameters of DNA Hairpins Containing this compound
| Hairpin Construct | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Method |
| Control (T4 loop) | 68.3 | -46.2 | -134.8 | -4.9 | DSC |
| N-A in stem | 60.5 | -38.1 | -113.6 | -2.9 | DSC |
| N-N in stem | 61.2 | -39.2 | -116.8 | -3.1 | DSC |
| T-N in stem | 59.8 | -37.5 | -112.1 | -2.8 | DSC |
| T-N2-T in loop | 70.1 | -48.5 | -141.1 | -5.4 | DSC |
| N4 in loop | 72.5 | -52.1 | -150.8 | -5.9 | DSC |
Data adapted from studies on DNA hairpins with a 6 bp stem and a four-base loop in buffer containing 115 mM Na+.[6][7] "N" represents this compound.
Table 2: Change in Melting Temperature (ΔTm) for DNA Duplexes with this compound
| Position of this compound | ΔTm (°C) | Opposing Base |
| Towards the end of a 17-mer | -2 | A, T, C, or G |
| In the middle of a 17-mer | -5 | A, T, C, or G |
Data shows a modest destabilization when this compound is incorporated internally, with a ΔTm range of 3°C when paired against any of the four natural bases, highlighting its universal nature.[1]
Experimental Protocols
The characterization of this compound's effects on duplex stability relies on precise experimental methodologies. The following sections detail the protocols for the key techniques used in these studies.
UV-Visible Spectroscopy for Melting Temperature (Tm) Determination
UV-Vis spectroscopy is a common method to determine the melting temperature (Tm) of DNA and RNA duplexes. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands.
Protocol:
-
Sample Preparation: Oligonucleotides are synthesized and purified, typically by polyacrylamide gel electrophoresis. The purified oligonucleotides are then dialyzed against the desired buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.
-
Melting Experiment:
-
The oligonucleotide solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 or 1 °C/min).
-
The data is plotted as absorbance versus temperature, generating a sigmoidal melting curve.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model.[6]
-
Differential Scanning Calorimetry (DSC)
DSC provides a direct, model-independent measurement of the heat absorbed during the thermal denaturation of a duplex.[8] This allows for a more accurate determination of the thermodynamic parameters.
Protocol:
-
Sample Preparation: As with UV melting, oligonucleotides are synthesized, purified, and dialyzed against the experimental buffer. A matched buffer solution is used as the reference.
-
DSC Measurement:
-
The sample and reference cells of the differential scanning calorimeter are filled with the oligonucleotide solution and buffer, respectively.
-
The samples are scanned over a temperature range that encompasses the melting transition, at a constant scan rate (e.g., 1 °C/min).[9]
-
The instrument measures the excess heat capacity (ΔCp) of the sample as a function of temperature.[6]
-
-
Data Analysis:
-
The resulting thermogram (ΔCp vs. Temperature) shows a peak corresponding to the melting transition.[9]
-
The temperature at the peak maximum is the Tm.[9]
-
The enthalpy of the transition (ΔH°) is determined by integrating the area under the peak.[8]
-
The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated from these values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about DNA duplexes containing this compound, confirming its stacking and conformation within the helix.[4][5]
Protocol:
-
Sample Preparation: 15N- or 13C-labeled oligonucleotides are synthesized and purified. The sample is dissolved in a suitable NMR buffer (e.g., 10 mM phosphate buffer, pH 6.8, in 90% H2O/10% D2O).
-
NMR Data Acquisition:
-
One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., NOESY, TOCSY, HSQC) are acquired on a high-field NMR spectrometer.
-
Spectra are recorded at various temperatures to monitor structural changes.
-
-
Data Analysis:
-
Resonances are assigned to specific protons and carbons in the oligonucleotide.
-
Through-space interactions observed in NOESY spectra are used to determine internuclear distances.
-
This distance information is used to calculate and refine a three-dimensional model of the DNA duplex, revealing the conformation of the this compound and its stacking interactions with adjacent bases.[4][5]
-
Visualizing this compound Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key structural features and experimental processes discussed in this guide.
Caption: this compound stacking within a DNA duplex.
Caption: Experimental workflow for thermodynamic and structural analysis.
Conclusion
This compound's ability to stabilize nucleic acid duplexes through enhanced base stacking, without forming hydrogen bonds, makes it a powerful tool for various molecular applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and utilize the unique properties of this universal base analogue. The combination of thermodynamic and structural studies is crucial for fully elucidating the impact of this compound on nucleic acid structure and stability.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. This compound Oligo Modifications from Gene Link [genelink.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Melting studies of short DNA hairpins containing the universal base this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
The Stability of 5-Nitroindole in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a non-natural, hydrophobic base analogue that has garnered significant interest in the field of oligonucleotide therapeutics and diagnostics.[1] Unlike standard nucleobases, this compound does not form hydrogen bonds with opposing bases. Instead, it is considered a "universal base" that stabilizes the DNA duplex primarily through stacking interactions.[1][2] This property allows it to pair with any of the four natural bases with minimal discrimination, making it a valuable tool for applications involving degenerate primers and probes.[1][2] The enhanced stacking ability is attributed to its larger aromatic surface area and increased hydrophobicity.[2] This technical guide provides an in-depth overview of the initial studies on the stability of this compound when incorporated into oligonucleotides, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows.
Data Presentation: Thermal Stability of this compound-Containing Oligonucleotides
The thermal stability of oligonucleotides modified with this compound is a critical parameter for their application. It is typically assessed by measuring the melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.
Initial studies have shown that this compound is the most effective among the nitroindole isomers in stabilizing duplexes, with the order of stability being this compound > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[2] When compared to 3-nitropyrrole, another universal base, this compound is significantly less destabilizing, especially with multiple incorporations.[3] In fact, an oligonucleotide with six this compound insertions was found to be more stable than one with three 3-nitropyrrole insertions.
The position of the this compound modification within the oligonucleotide sequence has a notable impact on duplex stability. Incorporating it towards the termini is less destabilizing than placing it in the center of the sequence.[2] Furthermore, grouping multiple this compound modifications together results in less destabilization compared to dispersing them throughout the oligonucleotide.[2]
Below are tables summarizing the quantitative data on the thermal stability of oligonucleotides containing this compound.
Table 1: Effect of this compound Position on Duplex Melting Temperature (Tm)
| Oligonucleotide Description | Unmodified Duplex Tm (°C) | Change in Tm (°C) per Modification | Reference |
| 17-mer with this compound at the end | 72 | -2 | [2] |
| 17-mer with this compound in the middle | 72 | -5 | [2] |
Table 2: Thermal Stability of a 12-mer Duplex Containing this compound (X) Opposite Different Bases (Y)
Sequence: 5'-CGC XAA TTY GCG-3'
| Base Opposite this compound (Y) | Melting Temperature (Tm) (°C) | Gibbs Free Energy at 25°C (-ΔG°25) (kcal/mol) | Reference |
| A | 46.5 | 8.5 | [4] |
| C | 35.0 | 7.7 | [4] |
| G | 42.0 | 8.2 | [4] |
| T | 43.5 | 8.3 | [4] |
| ΔTm Range | 11.5 | 0.8 | [4] |
Note: While a ΔTm range of 3°C has been reported in other contexts, the data from this specific study on a 12-mer shows a wider range.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the stability of this compound-modified oligonucleotides.
Synthesis and Purification of this compound-Containing Oligonucleotides
The standard method for synthesizing oligonucleotides containing this compound is automated solid-phase phosphoramidite chemistry.
Protocol:
-
Preparation of this compound Phosphoramidite: The this compound-2'-deoxyriboside is converted to its 5'-dimethoxytrityl (DMT) protected phosphoramidite derivative in the usual manner for oligonucleotide synthesis.
-
Solid-Phase Synthesis:
-
Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
-
Synthesis Cycle: The oligonucleotide is elongated in the 3' to 5' direction through a four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
-
Iteration: This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
-
Cleavage and Deprotection:
-
The completed oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.
-
This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification:
-
The crude oligonucleotide solution is purified to remove truncated sequences and other impurities.
-
Common purification methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the thermal stability of the duplex formed by the this compound-containing oligonucleotide and its complementary strand.
Protocol:
-
Sample Preparation:
-
Anneal the this compound-modified oligonucleotide with its complementary strand in a buffer solution. A common buffer is 6x SSC (0.9 M sodium chloride, 0.09 M sodium citrate, pH 7.0).[5] Another reported buffer condition is 115 mM Na+.
-
The final concentration of each oligonucleotide strand is typically in the low micromolar range (e.g., 3 µM).[5]
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Monitor the absorbance of the sample at 260 nm as a function of temperature.
-
Increase the temperature gradually, for instance, at a rate of 0.5°C per minute, from a temperature well below the expected Tm to one well above it.[5]
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is 50% of the total change, which corresponds to the maximum of the first derivative of the melting curve.
-
Enzymatic Stability Assay (Nuclease Resistance)
This assay evaluates the resistance of this compound-modified oligonucleotides to degradation by nucleases, which is crucial for their potential in vivo applications. While specific quantitative data for this compound is limited in the reviewed literature, the following is a general protocol that can be adapted.
Protocol:
-
Oligonucleotide Labeling (Optional but Recommended):
-
For easier detection and quantification, label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or a fluorescent dye.
-
-
Nuclease Digestion:
-
Exonuclease Assay (3' to 5'):
-
Incubate the labeled oligonucleotide with a 3'-exonuclease, such as snake venom phosphodiesterase (SVPD), in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2).
-
-
Exonuclease Assay (5' to 3'):
-
Incubate the labeled oligonucleotide with a 5'-exonuclease, such as bovine spleen phosphodiesterase, in its recommended buffer.
-
-
Endonuclease Assay:
-
Incubate the oligonucleotide with an endonuclease, such as DNase I, in its specific buffer.
-
-
Serum Stability Assay:
-
Incubate the oligonucleotide in a solution containing a specific percentage of fetal bovine serum (FBS) or human serum to simulate a more physiological environment.
-
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).
-
-
Analysis of Degradation Products:
-
Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography (for 32P-labeled oligos) or fluorescence imaging.
-
-
Quantification:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry.
-
Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2) of the oligonucleotide under the specific nuclease conditions.
-
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. academic.oup.com [academic.oup.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
exploring the hydrophobicity of 5-Nitroindole
An In-depth Technical Guide to the Hydrophobicity of 5-Nitroindole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its hydrophobicity, are paramount in determining its pharmacokinetic and pharmacodynamic profile. A compound's hydrophobic character influences its solubility, membrane permeability, protein binding, and overall bioavailability. This technical guide provides a comprehensive examination of the hydrophobicity of this compound, presenting key quantitative data, detailing established experimental protocols for its measurement, and visualizing the underlying workflows and its role in molecular interactions.
Core Concepts of Hydrophobicity
Hydrophobicity refers to the physical property of a molecule to repel from a mass of water. In drug discovery, it is most commonly quantified by the partition coefficient (P) or its logarithmic form (LogP).
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive LogP value indicates a preference for the lipidic (hydrophobic) phase, while a negative value indicates a preference for the aqueous (hydrophilic) phase.
-
LogD (Distribution Coefficient): For ionizable compounds, LogD is the pH-dependent counterpart to LogP. It measures the ratio of the sum of all forms of the compound (ionized and un-ionized) in each phase.[1]
A balanced hydrophobicity (often a LogP between 2 and 5) is typically sought for drug candidates to ensure adequate membrane passage without compromising aqueous solubility.[1]
Quantitative Hydrophobicity Data for this compound
The hydrophobicity of this compound has been characterized through computational models and is reflected in its solubility properties. While it is soluble in organic solvents like ethanol and acetone, it has limited solubility in water.[2][3]
| Parameter | Value | Method/Source |
| XLogP3 | 2.5 | Computed by PubChem[4] |
| Solubility | Limited in water; Soluble in organic solvents | CymitQuimica, Chemical Bull Pvt. Ltd.[2][3] |
| Form | Yellow crystalline powder or needles | ChemicalBook[5] |
Table 1: Quantitative Hydrophobicity and Physicochemical Data
Experimental Protocols for LogP Determination
Accurate measurement of LogP is critical for characterizing drug candidates. The two most common methods are the shake-flask method and the HPLC method.
Shake-Flask Method (OECD Guideline 107)
This is the traditional and most direct method for LogP determination. It involves partitioning the solute between n-octanol and water and measuring its concentration in each phase.
Detailed Methodology:
-
Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium. For ionizable compounds, a buffer of appropriate pH is used for the aqueous phase.
-
Solute Addition: A small, known amount of this compound is dissolved in one of the phases.
-
Equilibration: The two phases are combined in a vessel and agitated (e.g., in a mechanical shaker) until partitioning equilibrium is reached. The vessel is then centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of this compound in each phase is precisely measured using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water The final value is expressed as LogP.
Caption: Workflow for the Shake-Flask LogP determination method.
Reverse-Phase HPLC Method (OECD Guideline 117)
This method estimates LogP based on the retention time of a compound on a hydrophobic stationary phase. It is faster and requires less material than the shake-flask method.
Detailed Methodology:
-
System Setup: A reverse-phase HPLC system is used, typically with a C8 or C18 stationary phase and a mobile phase consisting of a water/organic solvent (e.g., methanol, acetonitrile) mixture.
-
Calibration: A series of reference compounds with well-established LogP values are injected. A calibration curve is generated by plotting their retention times (or more accurately, the logarithm of their retention factors, log k) against their known LogP values.
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the system under the same conditions as the reference compounds. Its retention time is recorded.
-
LogP Estimation: The retention time of this compound is used to interpolate its LogP value from the calibration curve.
Caption: Workflow for HPLC-based LogP estimation method.
Role of Hydrophobicity in Biological Activity and Applications
The hydrophobic nature of the this compound scaffold is fundamental to its utility in drug design and molecular biology.
Scaffold for Drug Candidates
This compound is a key intermediate in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and antiviral agents.[3] Its hydrophobicity allows derivatives to effectively interact with hydrophobic binding pockets within target proteins and enzymes. For example, derivatives of this compound have been synthesized and evaluated as binders of the c-Myc G-quadruplex, an oncogene promoter, demonstrating their potential in cancer therapy.[6][7]
Caption: Logical relationship of hydrophobicity to drug-target interaction.
Universal Base Analog
In molecular biology, this compound is recognized as an effective "universal base" for use in oligonucleotides.[8][9][10] Unlike natural bases, it does not form specific hydrogen bonds. Instead, its hydrophobic and aromatic nature allows it to stabilize the DNA duplex through favorable base-stacking interactions.[8][10] This property is valuable in applications requiring degenerate primers or probes, such as in PCR and sequencing.[10]
Conclusion
The hydrophobicity of this compound, characterized by a computed XLogP3 of 2.5, is a defining feature that dictates its limited aqueous solubility and its utility as a scaffold in drug discovery. This property enables its derivatives to engage with hydrophobic targets, leading to desired biological effects such as enzyme inhibition or modulation of gene expression. Standardized methodologies like the shake-flask and HPLC methods provide the necessary tools for researchers to quantify this critical parameter. A thorough understanding of its hydrophobic nature is therefore indispensable for professionals leveraging the this compound scaffold to develop novel therapeutics and advanced molecular tools.
References
- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 2. CAS 6146-52-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6146-52-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6146-52-7 [chemicalbook.com]
- 6. Synthesis and in Vitro Evaluation of Novel this compound Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Oligo Modifications from Gene Link [genelink.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
Methodological & Application
Application Notes and Protocols for Incorporating 5-Nitroindole into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a non-natural, hydrophobic base analogue that serves as a universal base in oligonucleotides.[1][2] Unlike standard DNA and RNA bases, it does not form hydrogen bonds with opposing bases. Instead, it stabilizes the DNA duplex primarily through base-stacking interactions, owing to its large aromatic surface area.[2][3] This property allows it to pair with any of the four natural bases with minimal discrimination, making it a valuable tool in various molecular biology and drug development applications.[2][3] Comparative studies have shown that this compound provides greater duplex stability compared to other universal bases like 3-nitropyrrole and deoxyinosine.[3]
These application notes provide a comprehensive protocol for the incorporation of this compound into synthetic oligonucleotides using standard phosphoramidite chemistry, followed by deprotection, purification, and characterization of the modified oligonucleotides.
Applications of this compound Modified Oligonucleotides
The unique properties of this compound make it suitable for a wide range of applications:
-
Degenerate Primers and Probes: As a universal base, this compound can be incorporated at positions of ambiguity in primers for PCR and sequencing, or in hybridization probes, eliminating the need for degenerate primers.[1][2]
-
Studying DNA-Protein Interactions: It can be used as a probe to investigate interactions between proteins and DNA, such as those involved in nucleotide excision repair.[1]
-
Therapeutic Oligonucleotides: Incorporation of this compound into therapeutic oligonucleotides, such as siRNAs and aptamers, can enhance their stability and binding affinity.
-
Diagnostics: In diagnostic assays, oligonucleotides containing this compound can be used for the detection of a broad range of related genetic sequences.
Data Presentation
Table 1: Impact of this compound Incorporation on Duplex Melting Temperature (Tm)
The incorporation of this compound generally leads to a slight decrease in the melting temperature (Tm) of a DNA duplex compared to a perfectly matched canonical base pair. However, it is significantly less destabilizing than a mismatch. The exact change in Tm is dependent on the position and number of this compound substitutions.
| Oligonucleotide Sequence (17-mer) | Modification | Position of Modification | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) |
| 5'-GTC GTC GAC GTC GAC GTC-3' | None | - | 72 | - | - |
| 5'-GTC GTC GAC GTC GAC GTX -3' | This compound | End | 72 | 70 | -2 |
| 5'-GTC GTC GAX GTC GAC GTC-3' | This compound | Middle | 72 | 67 | -5 |
Data synthesized from literature reports. The exact Tm values can vary based on buffer conditions and oligo concentration.[2]
Table 2: Coupling Efficiency of Phosphoramidites
While specific quantitative data for the coupling efficiency of this compound phosphoramidite is not extensively published, it is expected to be in line with standard phosphoramidites used in automated oligonucleotide synthesis due to its compatibility with the standard synthesis cycle.
| Phosphoramidite Type | Expected Coupling Efficiency (%) |
| Standard (dA, dC, dG, dT) | > 99 |
| This compound-CE Phosphoramidite | > 99 (expected) |
Experimental Protocols
This section details the step-by-step methodology for incorporating this compound into oligonucleotides, from synthesis to final quality control.
Experimental Workflow Diagram
Caption: Workflow for this compound Oligonucleotide Synthesis.
Materials and Reagents
-
This compound-CE Phosphoramidite: Dissolved in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Standard DNA/RNA Phosphoramidites: (dA, dC, dG, dT/U) and any other required modified phosphoramidites.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial 3'-nucleoside.
-
Synthesis Reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
-
Cleavage and Deprotection Reagents:
-
Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA).
-
-
Purification Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Triethylammonium Acetate (TEAA) buffer or other ion-pairing reagent.
-
-
Quality Control Reagents:
-
Nuclease-free water
-
Buffers for melting temperature analysis.
-
Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
Preparation:
-
Dissolve the this compound-CE phosphoramidite in anhydrous acetonitrile.
-
Install the phosphoramidite vial on the synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, using the designated position for the this compound phosphoramidite.
-
-
Synthesis Cycle: The following cycle is repeated for each monomer addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. No changes to the standard coupling time are generally required.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is often preferred for HPLC as it allows for better separation of the full-length product from failure sequences.
Cleavage and Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours). This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases and the phosphate backbone.
-
After incubation, cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the crude oligonucleotide solution using a centrifugal evaporator.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for purifying oligonucleotides.
-
Sample Preparation: Reconstitute the dried crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).
-
HPLC Conditions:
-
Column: A reverse-phase column suitable for oligonucleotide purification (e.g., C18).
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Desalting: The collected fractions are typically desalted using a method such as ethanol precipitation or a desalting column to remove the ion-pairing salts.
-
Final Product: Lyophilize the desalted oligonucleotide to obtain a purified, dry powder.
Quality Control
-
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Purpose: To confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the this compound base(s) and the overall sequence integrity.
-
-
UV-Vis Spectroscopy:
-
Purpose: To determine the concentration and purity of the oligonucleotide solution by measuring its absorbance at 260 nm.
-
-
Melting Temperature (Tm) Analysis:
-
Technique: UV thermal denaturation studies.
-
Purpose: To characterize the hybridization properties of the this compound-containing oligonucleotide by measuring the temperature at which 50% of the duplex DNA dissociates. This is a critical parameter for applications involving hybridization.
-
Signaling Pathway and Logical Relationship Diagrams
Logical Flow for Primer Design with this compound
Caption: Decision logic for incorporating this compound in primers.
References
5-Nitroindole: A Versatile Tool for Advanced DNA Sequencing Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a synthetic heterocyclic organic compound that has emerged as a powerful tool in molecular biology, particularly in the realm of DNA sequencing. Its unique properties as a universal base analogue make it an invaluable component in various sequencing methodologies. Unlike standard DNA bases (Adenine, Guanine, Cytosine, and Thymine) that form specific hydrogen bonds, this compound lacks hydrogen-bonding donors and instead stabilizes the DNA duplex primarily through hydrophobic and base-stacking interactions.[1][2] This characteristic allows it to pair with any of the four natural bases with little discrimination, making it an effective "universal" base.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in DNA sequencing, including detailed protocols for its incorporation into primers for Sanger sequencing and Polymerase Chain Reaction (PCR), as well as methods for analyzing the thermodynamic stability of DNA containing this modification.
Key Applications
The primary applications of this compound in DNA sequencing stem from its ability to act as a universal base. This property is particularly advantageous in the following areas:
-
Sequencing of mixed or unknown templates: When the nucleotide at a specific position in a DNA template is unknown or heterogeneous, a primer containing this compound at that position can effectively initiate the sequencing reaction.
-
Degenerate PCR: In cases where the target DNA sequence has some variability, degenerate primers are often used. Incorporating this compound at positions of degeneracy can simplify primer design and improve amplification efficiency.
-
Oligonucleotide Probes: this compound can be incorporated into probes for hybridization-based assays where recognition of multiple target sequences is desired.
-
Studies of DNA-protein interactions: The introduction of a non-natural base like this compound can be used to probe the recognition and binding mechanisms of DNA polymerases and other DNA-binding proteins.
Data Presentation
Thermodynamic Properties of this compound in DNA Duplexes
The stability of a DNA duplex is a critical factor in sequencing applications. The incorporation of this compound (represented as 'I' in the sequence) generally leads to a slight decrease in the melting temperature (Tm) compared to a standard Watson-Crick base pair. However, it is significantly less destabilizing than a mismatch. The following tables summarize key thermodynamic data for DNA duplexes containing this compound.
Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing this compound.
| Sequence (5'-CGCXAATTYGCG-3') | Opposite Base (Y) | Tm (°C) |
| X = this compound | A | 46.5 |
| X = this compound | C | 35.0 |
| X = this compound | G | 42.5 |
| X = this compound | T | 45.0 |
Data adapted from a study by Loakes et al. (1995).[5]
Table 2: Free Energy of Duplex Formation (ΔG°25) for DNA Containing this compound.
| Sequence (5'-CGCXAATTYGCG-3') | Opposite Base (Y) | -ΔG°25 (kcal/mol) |
| X = this compound | A | 8.5 |
| X = this compound | C | 7.7 |
| X = this compound | G | 8.2 |
| X = this compound | T | 8.4 |
Data adapted from a study by Loakes et al. (1995).[6]
Experimental Protocols
Protocol 1: Sanger Dideoxy Sequencing Using a this compound-Containing Primer
This protocol outlines the use of a primer containing one or more this compound substitutions for Sanger sequencing of a DNA template.
Materials:
-
Purified DNA template (plasmid, PCR product, etc.)
-
Sequencing primer containing this compound at the desired position(s)
-
Dideoxy sequencing kit (e.g., containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Thermal cycler
-
Capillary electrophoresis-based DNA analyzer
Methodology:
-
Primer Design and Synthesis:
-
Design a primer that is complementary to the template DNA, flanking the region of interest.
-
Incorporate this compound at positions of ambiguity or degeneracy. It is recommended to avoid placing this compound within the last 7-8 bases of the 3'-end to maintain priming efficiency. Primers with up to four consecutive this compound substitutions in the middle or at the 5'-end have been shown to perform well.[5][7][8]
-
Synthesize and purify the oligonucleotide primer.
-
-
Sequencing Reaction Setup:
-
Set up the sequencing reactions according to the manufacturer's protocol for the chosen dideoxy sequencing kit. A typical reaction mixture will include:
-
DNA template: 100-500 ng
-
This compound-containing primer: 3.2 pmol
-
Sequencing reaction mix (DNA polymerase, dNTPs, ddNTPs)
-
Nuclease-free water to the final volume
-
-
-
Cycle Sequencing:
-
Perform cycle sequencing in a thermal cycler. The following conditions can be used as a starting point and should be optimized for the specific template and primer combination:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
-
-
Purification of Sequencing Products:
-
Purify the sequencing products to remove unincorporated ddNTPs and primers using a suitable method (e.g., ethanol/EDTA precipitation or spin columns).
-
-
Capillary Electrophoresis:
-
Resuspend the purified products in a loading buffer (e.g., Hi-Di Formamide).
-
Denature the samples at 95°C for 5 minutes and immediately place on ice.
-
Analyze the samples on a capillary electrophoresis-based DNA analyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram using appropriate sequencing analysis software. The software will call the bases based on the fluorescent signal from the incorporated ddNTPs. At the position of the this compound in the primer, the polymerase will have randomly incorporated one of the four dNTPs, allowing for the determination of the sequence of the template strand.
-
Protocol 2: Polymerase Chain Reaction (PCR) with this compound-Containing Primers
This protocol describes the use of primers containing this compound for the amplification of a target DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers (one or both containing this compound)
-
DNA polymerase (e.g., Taq polymerase)
-
dNTP mix
-
PCR buffer
-
Thermal cycler
-
Agarose gel electrophoresis system
Methodology:
-
Primer Design and Synthesis:
-
Design primers flanking the target DNA region.
-
Incorporate this compound at degenerate positions. For optimal performance, it is generally recommended to have contiguous substitutions of this compound rather than dispersed ones.[2] Primers with up to four consecutive this compound substitutions have been shown to be effective.[5][7][8] Avoid placing this compound near the 3'-end of the primer if possible.
-
Synthesize and purify the primers.
-
-
PCR Reaction Setup:
-
Prepare the PCR reaction mixture in a sterile microcentrifuge tube on ice:
-
DNA template: 1-100 ng
-
Forward primer: 0.1-1.0 µM
-
Reverse primer: 0.1-1.0 µM
-
dNTP mix: 200 µM each
-
PCR buffer (10x): 1x final concentration
-
DNA polymerase: 1-2.5 units
-
Nuclease-free water to a final volume of 25-50 µL
-
-
-
Thermal Cycling:
-
Transfer the PCR tubes to a thermal cycler and perform the following cycling program (annealing temperature may need optimization):
-
Initial Denaturation: 96°C for 5 minutes
-
30 Cycles:
-
Denaturation: 96°C for 5 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 10 minutes
-
Final Hold: 4°C
-
-
-
Analysis of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis to verify the size and yield of the amplified fragment.
-
Mandatory Visualization
Caption: Workflow for Sanger sequencing using a this compound-containing primer.
Caption: Workflow for PCR using primers containing this compound.
Caption: this compound as a universal base pairing with all four natural DNA bases.
References
- 1. genelink.com [genelink.com]
- 2. An NGS Workflow Blueprint for DNA Sequencing Data and Its Application in Individualized Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Designing 5-Nitroindole-Based Probes for rRNA Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal RNA (rRNA) is a critical and abundant component of the cellular machinery, making it an excellent target for diagnostic probes and therapeutic agents. The design of oligonucleotide probes that can universally recognize specific rRNA sequences across different species or variants is often challenged by sequence variability. 5-Nitroindole is a universal base analogue that can be incorporated into oligonucleotide probes to address this challenge.[1] Unlike standard nucleobases that rely on hydrogen bonding for pairing, this compound stabilizes duplexes primarily through base-stacking interactions.[1][2] This property allows it to pair with any of the four natural bases with minimal disruption to the duplex stability, making it an ideal component for probes targeting variable regions of rRNA.[2][3]
These application notes provide a comprehensive guide to the design, synthesis, and application of this compound-containing probes for rRNA targeting.
Properties of this compound
This compound is a hydrophobic, aromatic molecule that, when incorporated as a deoxyribonucleoside into an oligonucleotide, acts as a universal base.[1] Its key properties include:
-
Universal Paring: It does not discriminate between the four natural nucleotide bases in duplex formation.[1]
-
Duplex Stabilization: It contributes to duplex stability through enhanced base-stacking interactions, attributed to its larger aromatic surface area.[2]
-
Minimal Destabilization: The incorporation of this compound is less destabilizing to a duplex compared to a mismatch with natural bases.[2]
Probe Design Considerations
Effective design of this compound-containing probes is crucial for successful rRNA targeting. Here are key considerations:
-
Placement of this compound:
-
Substitution of this compound is less destabilizing towards the ends of an oligonucleotide than in the middle.[1]
-
For applications like PCR priming, substitutions within the first 7-8 bases from the 3'-end can reduce efficiency. While not directly a probe application, this suggests careful consideration of placement near the 3'-end if enzymatic extension is a possibility.[2]
-
Contiguous substitutions of this compound are generally better tolerated than spaced-out substitutions.[1]
-
-
Probe Length and Specificity:
-
The overall probe length should be sufficient to ensure specific binding to the target rRNA sequence.
-
This compound can be strategically placed at positions of known sequence variability within the target rRNA region.
-
-
Labeling:
-
Probes can be labeled with fluorophores, biotin, or other reporters for detection. Labeling can be performed at the 5' or 3' end of the oligonucleotide.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the effect of this compound incorporation on duplex stability.
Table 1: Melting Temperature (Tm) of DNA Duplexes Containing this compound
| Duplex Description | Unmodified Duplex Tm (°C) | Modified Duplex Tm (°C) | Change in Tm (ΔTm) (°C) | Reference |
|---|---|---|---|---|
| 17-mer duplex with this compound near the end | 72 | 70 | -2 | [2] |
| 17-mer duplex with this compound in the middle | 72 | 67 | -5 |[2] |
Table 2: Pairing Stability of this compound with Natural Bases
| Parameter | Value (°C) | Reference |
|---|
| ΔTm range when paired opposite A, C, G, or T | 3 |[2] |
Experimental Protocols
5.1. Synthesis of this compound-Containing Oligonucleotide Probes
This compound-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry.[4][5][6] The this compound is introduced as a phosphoramidite building block during the synthesis cycle.
Materials:
-
DNA synthesizer
-
This compound-2'-deoxyriboside phosphoramidite (commercially available)
-
Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, oxidizing solution, capping reagents, deblocking solution)
-
Solid support (e.g., controlled pore glass - CPG)
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system
Protocol:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position(s) for this compound incorporation.
-
Automated Synthesis: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.
-
Coupling: Addition of the next phosphoramidite (either a standard base or this compound) to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.
-
Quantification and Storage: The concentration of the purified probe is determined by UV-Vis spectrophotometry, and the probe is stored at -20°C.
5.2. Application Protocol: rRNA Depletion using this compound Probes
This protocol describes the depletion of abundant rRNA from total RNA samples, a critical step for next-generation sequencing (NGS) of transcriptomes. This method utilizes biotinylated this compound probes and streptavidin-coated magnetic beads for rRNA removal.
Materials:
-
Biotinylated this compound-containing rRNA probes
-
Total RNA sample
-
Streptavidin-coated magnetic beads
-
Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Wash buffers
-
Magnetic stand
-
Nuclease-free water
Protocol:
-
Probe Design: Design a pool of biotinylated probes targeting conserved regions of the rRNA to be depleted. Incorporate this compound at variable positions.
-
Hybridization:
-
To 1-5 µg of total RNA, add the biotinylated this compound probe pool.
-
Add hybridization buffer and incubate at 70°C for 5 minutes to denature the RNA.
-
Slowly cool the mixture to room temperature to allow hybridization of the probes to the rRNA.
-
-
Capture of rRNA:
-
Resuspend the streptavidin-coated magnetic beads in hybridization buffer.
-
Add the bead suspension to the RNA-probe mixture and incubate at room temperature with gentle rotation to allow the biotinylated probes to bind to the beads.
-
-
Depletion:
-
Place the tube on a magnetic stand to pellet the beads.
-
Carefully collect the supernatant, which contains the rRNA-depleted RNA.
-
Wash the beads with wash buffer and collect the supernatant, pooling it with the previously collected supernatant.
-
-
Purification of Depleted RNA: Purify the rRNA-depleted RNA from the supernatant using a standard RNA cleanup kit.
-
Validation: Assess the efficiency of rRNA depletion by quantitative PCR (qPCR) or by analyzing the RNA on a bioanalyzer.
5.3. Application Protocol: Fluorescence In Situ Hybridization (FISH) with this compound Probes
This protocol outlines the use of fluorescently labeled this compound probes for the detection and localization of specific rRNA sequences within fixed cells.
Materials:
-
Fluorescently labeled this compound probes (e.g., with Cy3 or FITC)
-
Cells fixed on a microscope slide
-
Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Sample Preparation: Prepare and fix cells on microscope slides according to standard protocols.[7][8]
-
Pre-hybridization:
-
Dehydrate the fixed cells through an ethanol series (e.g., 70%, 85%, 100%).[8]
-
Air dry the slides.
-
-
Hybridization:
-
Apply the hybridization buffer containing the fluorescently labeled this compound probe to the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target rRNA by incubating at 75-80°C for 5-10 minutes.
-
Incubate overnight at a hybridization temperature optimized for the specific probe (typically 37-45°C) in a humidified chamber.[7][8]
-
-
Washing:
-
Remove the coverslip and wash the slides in a series of wash buffers of increasing stringency to remove unbound probes.[7]
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters.
Visualizations
Caption: Workflow for the design and application of this compound rRNA probes.
Caption: Experimental workflow for rRNA depletion using this compound probes.
Caption: Experimental workflow for FISH with this compound probes.
References
- 1. This compound Oligo Modifications from Gene Link [genelink.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. abyntek.com [abyntek.com]
- 8. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: 5-Nitroindole in Site-Directed Mutagenesis
Introduction
5-Nitroindole is a non-natural, hydrophobic aromatic compound that serves as a universal base analog in oligonucleotides.[1] Unlike the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine), this compound does not form hydrogen bonds with any of them. Instead, it stabilizes the DNA duplex primarily through base-stacking interactions.[1][2][3] This property makes it an invaluable tool in molecular biology, particularly in the field of site-directed mutagenesis, for creating libraries of mutations at specific sites.
Mechanism of Action
When a DNA polymerase encounters this compound on a template strand, it can randomly incorporate any of the four natural deoxynucleoside triphosphates (dNTPs) opposite to it.[2] This is because the absence of specific hydrogen bonding partners allows for the promiscuous pairing of any dNTP that can be accommodated within the active site of the polymerase. The enhanced stacking ability of this compound, attributed to its larger aromatic surface area and increased hydrophobicity, helps to maintain the stability of the duplex during replication, which is crucial for the processivity of the DNA polymerase.[3]
Key Applications
-
Saturation Mutagenesis: this compound is ideal for creating a diverse library of mutations at a single target codon. By incorporating a this compound residue at a specific position in a primer, subsequent rounds of PCR will generate a pool of DNA molecules with A, G, C, or T at that position. This allows researchers to systematically study the effect of every possible amino acid substitution at a specific site in a protein.
-
Directed Evolution and Protein Engineering: In directed evolution experiments, this compound can be used to introduce random mutations at specific sites of interest within a gene. This targeted randomization allows for the exploration of a focused sequence space to identify protein variants with improved or novel functions, such as enhanced catalytic activity, altered substrate specificity, or increased stability.
-
Probing DNA-Protein Interactions: The use of this compound can help in identifying critical nucleotide-protein contacts. By substituting a specific base with this compound, researchers can assess the impact of the loss of specific hydrogen bonding interactions on protein binding or activity.[1]
-
Antiviral Research: Ribonucleoside analogs of this compound have been investigated as potential antiviral agents. The concept is that these universal base analogs can be incorporated into viral genomes by viral RNA-dependent RNA polymerases, leading to lethal mutagenesis and a loss of viral viability through a process known as "error catastrophe".[4]
Advantages over other Universal Bases
Compared to other universal bases like 3-nitropyrrole and deoxyinosine, this compound offers superior duplex stability.[5][6][7] While deoxyinosine can exhibit a slight bias towards pairing with cytosine, this compound shows a more indiscriminate pairing behavior.[1] The order of duplex stability for several universal bases has been found to be: this compound > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[6]
Quantitative Data Summary
Table 1: Comparison of Duplex Stability with Different Universal Bases
| Universal Base | Change in Melting Temperature (ΔTm) per Substitution | Duplex Stability Ranking | Reference |
| This compound | Least destabilizing | 1 | [6] |
| 4-Nitroindole | More destabilizing than this compound | 2 | [6] |
| 6-Nitroindole | More destabilizing than 4-nitroindole | 3 | [6] |
| 3-Nitropyrrole | Most destabilizing | 4 | [5][6] |
Table 2: Performance of Primers Containing this compound in PCR and Sequencing
| Primer Design | Performance in PCR | Performance in Sequencing | Reference |
| Single this compound substitution | Generally well-tolerated | Generally well-tolerated | [8][9] |
| Multiple dispersed substitutions | Reduced efficiency | Reduced efficiency | [8][9] |
| Up to four consecutive substitutions | Performed well | Performed well | [8] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using a this compound-Containing Primer
This protocol is adapted from standard inverse PCR-based site-directed mutagenesis methods, such as the QuikChange™ protocol.
1. Primer Design:
-
Design a pair of complementary primers, each between 25 and 45 bases in length.
-
Incorporate the this compound modification at the desired mutation site in both the forward and reverse primers.
-
The this compound modification should be flanked by at least 10-15 bases of correct sequence on both sides.
-
The primers should have a GC content of at least 40% and should terminate in one or more G or C bases.
-
The melting temperature (Tm) of the primers should be ≥ 78 °C. The Tm can be calculated as: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
2. PCR Amplification:
-
Set up the PCR reaction as follows:
| Component | Amount | Final Concentration |
| 10X Reaction Buffer | 5 µL | 1X |
| dsDNA Template (plasmid) | 10-50 ng | - |
| Forward Primer (with this compound) | 125 ng | - |
| Reverse Primer (with this compound) | 125 ng | - |
| dNTP mix (10 mM each) | 1 µL | 0.2 mM |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-free water | to 50 µL | - |
-
Perform thermal cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 seconds | 1 |
| Denaturation | 95°C | 30 seconds | 18 |
| Annealing | 55°C | 1 minute | 18 |
| Extension | 68°C | 1 minute/kb of plasmid length | 18 |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
3. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[10]
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.
5. Analysis:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the plasmid DNA to confirm the presence of the desired mutations at the target site.
Visualizations
Caption: Workflow for site-directed mutagenesis using this compound.
Caption: Mechanism of this compound as a universal base in mutagenesis.
References
- 1. This compound Oligo Modifications from Gene Link [genelink.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Synthesis of a Universal this compound Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for the Synthesis of 5-Nitroindole-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the synthesis of oligonucleotides modified with 5-nitroindole, a valuable universal base analog. The information compiled is intended to guide researchers in the efficient incorporation of this modification for various applications, including as degenerate primers and probes.
Introduction to this compound-Modified Oligonucleotides
This compound is a hydrophobic, aromatic molecule that serves as a universal base analog in DNA and RNA synthesis.[1][2] Unlike naturally occurring bases, it does not form hydrogen bonds with complementary bases. Instead, it stabilizes the duplex through base-stacking interactions.[2] This property allows it to pair with any of the four standard bases with minimal disruption to the overall duplex stability, making it a superior universal base compared to analogs like 3-nitropyrrole.[1] The synthesis of oligonucleotides containing this compound is primarily achieved through automated solid-phase synthesis using a this compound phosphoramidite derivative.[3][4]
Synthesis and Characterization Overview
The synthesis of this compound-modified oligonucleotides can be broken down into three main stages:
-
Preparation of this compound Phosphoramidite: The synthesis of the key building block, this compound-CE Phosphoramidite.
-
Automated Solid-Phase Oligonucleotide Synthesis: The stepwise incorporation of the this compound moiety and standard nucleotides into the growing oligonucleotide chain on a solid support.
-
Post-Synthesis Processing and Purification: Cleavage of the oligonucleotide from the solid support, removal of protecting groups, and purification of the final product.
Characterization of the final product is typically performed using mass spectrometry to confirm the molecular weight and HPLC to assess purity.
Experimental Protocols
Protocol 1: Synthesis of 5'-Dimethoxytrityl-5-nitroindole-2'-deoxyriboside-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite
This protocol outlines the chemical synthesis of the this compound phosphoramidite required for oligonucleotide synthesis. The following diagram illustrates the synthetic pathway.
Caption: Synthesis of this compound Phosphoramidite.
Methodology:
-
Glycosylation: React this compound with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) in the presence of a base to form the nucleoside.
-
Deprotection: Remove the toluoyl protecting groups from the 3' and 5' hydroxyls.
-
5'-O-Tritylation: Selectively protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite.
Quantitative Data for Phosphoramidite Synthesis:
| Step | Reagents | Typical Yield | Reference |
| Glycosylation & Deprotection | This compound, protected deoxyribose, base | 60-70% | [5] |
| 5'-O-Tritylation | DMT-Cl, Pyridine | 80-90% | [5] |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIEA | >95% | [5] |
Protocol 2: Automated Solid-Phase Synthesis of a this compound-Modified Oligonucleotide
This protocol describes the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer. Standard phosphoramidite chemistry cycles are used.[4]
The following diagram illustrates the solid-phase synthesis cycle.
Caption: Automated Solid-Phase Synthesis Cycle.
Methodology:
-
Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M). Install the vial on a designated port on the DNA synthesizer.
-
Synthesis: Program the desired oligonucleotide sequence into the synthesizer, indicating the position(s) for the this compound incorporation. Use standard synthesis protocols.
-
Coupling Time: While standard coupling times (typically ~2 minutes) are often sufficient, extending the coupling time for the this compound phosphoramidite to 5-10 minutes may improve coupling efficiency, especially for sterically hindered positions.
-
Activator: Use a standard activator such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).
-
-
Completion: Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected.
Quantitative Data for Solid-Phase Synthesis:
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (Standard Nucleotides) | >99% | Monitored by trityl cation release.[4] |
| Coupling Efficiency (this compound) | >98% | May require extended coupling times for optimal efficiency. |
| Overall Crude Yield (20-mer) | 40-60% (OD260 units) | Dependent on sequence and synthesis scale. |
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the steps to release the synthesized oligonucleotide from the solid support, remove all protecting groups, and purify the final product.
The following diagram illustrates the post-synthesis workflow.
Caption: Post-Synthesis Workflow.
Methodology:
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).
-
Incubate at 55°C for 8-12 hours.[6] Alternatively, for faster deprotection, a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10-15 minutes.[7]
-
-
Ammonia Removal:
-
After cooling, transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a centrifugal evaporator.
-
-
Purification by Reverse-Phase HPLC:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M triethylammonium acetate (TEAA), pH 7.0).[1]
-
Purify the oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]
-
A typical gradient is from 5% to 50% acetonitrile in 0.1 M TEAA over 30 minutes.
-
Collect the major peak corresponding to the full-length product.
-
-
Desalting:
-
Evaporate the collected HPLC fractions to dryness.
-
Perform a desalting step using a commercially available desalting column or ethanol precipitation to remove residual salts.
-
-
Final Product:
-
Resuspend the purified and desalted oligonucleotide in nuclease-free water.
-
Quantify the oligonucleotide by measuring the absorbance at 260 nm.
-
Quantitative Data for Purification and Characterization:
| Parameter | Typical Value/Range | Method |
| Purity after HPLC | >95% | Analytical RP-HPLC |
| Final Yield (20-mer, 1 µmol scale) | 10-20 OD260 units | UV-Vis Spectroscopy |
| Molecular Weight Confirmation | +/- 1 Da of theoretical mass | Mass Spectrometry (ESI-MS)[8] |
Characterization of this compound-Modified Oligonucleotides
UV-Vis Spectroscopy: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260). The extinction coefficient of this compound at 260 nm should be considered for accurate quantification.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized oligonucleotide.[8] The observed mass should match the calculated theoretical mass of the this compound-modified sequence.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. The chromatogram should show a single major peak corresponding to the full-length oligonucleotide.
By following these detailed protocols and considering the provided quantitative data, researchers can successfully synthesize and purify high-quality this compound-modified oligonucleotides for their specific research and development needs.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. EP1700922A2 - Nitroindole derivatives and labeled oligonucleotide probes containing them - Google Patents [patents.google.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
5-Nitroindole: A Versatile Probe for Elucidating Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole is a non-natural, aromatic heterocyclic molecule that has emerged as a valuable tool in the study of protein-DNA interactions. Its unique properties as a "universal base" analogue, capable of pairing with any of the four natural DNA bases without significant hydrogen bonding, make it an exceptional probe for investigating the intricacies of DNA recognition and binding by proteins.[1][2] By substituting a natural base with this compound, researchers can introduce a minimally disruptive probe to investigate binding mechanisms, DNA conformational changes, and the role of specific nucleotide contacts in complex formation. This document provides detailed application notes and protocols for the use of this compound in studying protein-DNA interactions.
Key Applications of this compound in Protein-DNA Interaction Studies
This compound offers several advantages for probing protein-DNA complexes:
-
Universal Base Pairing: It pairs with all four natural bases with minimal discrimination, allowing for the investigation of protein interactions at positions where the specific base identity is hypothesized to be less critical for binding.[1][2]
-
Fluorescence Quenching: The nitro group of this compound can act as a contact-dependent quencher of intrinsic protein fluorescence (e.g., from tryptophan residues) or extrinsic fluorophores, providing a means to monitor binding events.
-
Photochemical Cross-linking: Upon UV irradiation, this compound can potentially be used to induce cross-links between the DNA and a bound protein, enabling the identification of binding sites and interacting partners.
-
Probing DNA Deformability: The introduction of this compound can alter the local flexibility of the DNA duplex, providing insights into how proteins recognize and bend their target DNA sequences.
-
Nucleotide Excision Repair (NER) Studies: this compound has been utilized as a substrate to study the mechanisms of DNA repair enzymes, particularly in the context of nucleotide excision repair.[1][2]
Quantitative Data Summary
The incorporation of this compound into DNA duplexes has a quantifiable impact on their stability. This data is crucial for designing experiments and interpreting results.
| Parameter | Description | Value | Reference |
| ΔTm per substitution | Change in melting temperature per this compound substitution in a DNA duplex. | -0.5 to -2.0 °C | [2] |
| Binding Affinity (Kd) of this compound derivatives to c-Myc G-quadruplex | Dissociation constants for novel pyrrolidine-substituted this compound derivatives binding to G-quadruplex DNA, determined by microscale thermophoresis (MST). | 2.1 - 24.3 µM | [3][4] |
| IC50 of this compound derivatives | Half maximal inhibitory concentration of this compound derivatives in HeLa cells. | 2.5 - 20.8 µM | [4] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Oligonucleotides
The synthesis of this compound-containing oligonucleotides is the foundational step for its use in protein-DNA interaction studies. This is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
This compound-CE Phosphoramidite
-
Standard DNA synthesis reagents (activator, oxidizer, deblocking agent)
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile
-
Ammonium hydroxide or other deprotection solution
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound-CE phosphoramidite in anhydrous acetonitrile to the recommended concentration for your DNA synthesizer.
-
DNA Synthesis: Program the DNA synthesizer with the desired sequence, indicating the position(s) for this compound incorporation. The synthesis cycle for this compound is identical to that of the standard A, C, G, and T phosphoramidites.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in ammonium hydroxide or a milder deprotection solution, according to the phosphoramidite manufacturer's instructions.
-
Purification: Purify the this compound-modified oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent binding assays.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Caption: Workflow for the synthesis and purification of this compound modified oligonucleotides.
Protocol 2: Fluorescence Quenching Assay for Protein-DNA Binding
This protocol describes a generalized method for monitoring protein-DNA binding by observing the quenching of intrinsic tryptophan fluorescence of a protein upon binding to a this compound-containing DNA probe.
Materials:
-
Purified DNA-binding protein with intrinsic tryptophan fluorescence.
-
Purified this compound-modified DNA probe and a corresponding unmodified control DNA probe.
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths: Measure the fluorescence emission spectrum of the protein alone (typically excitation at 295 nm for tryptophan) to determine the wavelength of maximum emission.
-
Set up the Titration:
-
Place a fixed concentration of the protein in the quartz cuvette with binding buffer. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.
-
Allow the protein solution to equilibrate at the desired temperature.
-
-
Perform the Titration:
-
Record the initial fluorescence intensity of the protein.
-
Add increasing concentrations of the this compound-modified DNA probe to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.
-
-
Control Experiment: Repeat the titration with the unmodified control DNA probe to account for any fluorescence changes not due to the this compound quencher.
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity (or percentage of quenching) as a function of the DNA concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
References
- 1. This compound Oligo Modifications from Gene Link [genelink.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-nitroindole scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated potent activity against a variety of cancer cell lines, primarily through the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in up to 80% of human cancers, thereby inducing cell cycle arrest and apoptosis.[1] Furthermore, certain this compound-based compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.
These application notes provide a comprehensive overview of the utility of this compound derivatives in anticancer drug discovery, including their mechanism of action, quantitative efficacy data, and detailed protocols for their evaluation.
Mechanism of Action: A Dual Approach to Cancer Cell Apoptosis
The anticancer activity of this compound derivatives stems from a two-pronged attack on cancer cell proliferation and survival.
-
c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc gene can fold into non-canonical DNA secondary structures known as G-quadruplexes. The formation of these structures inhibits the transcription of the c-Myc gene. This compound derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[1] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest, and triggers the intrinsic apoptotic pathway.
-
Induction of Reactive Oxygen Species (ROS): In addition to their effects on c-Myc, some this compound compounds have been observed to increase the intracellular concentration of ROS.[1] While moderate levels of ROS can promote cancer cell survival, excessive ROS accumulation induces oxidative stress, leading to cellular damage and apoptosis through various signaling pathways.[2][3][4]
The synergistic effect of c-Myc downregulation and ROS induction makes this compound derivatives potent and selective anticancer agents.
Signaling Pathways
The anticancer effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key molecular events following treatment with these compounds.
Quantitative Data
The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted this compound derivatives against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell proliferation by 50%. The DC50 value represents the concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.
| Compound | Chemical Structure | IC50 (μM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC50, μM) |
| Compound 5 | ![]() | 5.08 ± 0.91 | < 10 |
| Compound 7 | ![]() | 5.89 ± 0.73 | < 10 |
| Compound 12 | ![]() | > 50 | < 10 |
Note: Chemical structures are illustrative representations.
Experimental Protocols
The following section provides detailed protocols for key experiments used to characterize the anticancer properties of this compound derivatives.
Experimental Workflow
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of pyrrolidine-substituted 5-nitroindoles.
Materials:
-
This compound
-
1-bromo-3-chloropropane
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of this compound:
-
To a solution of this compound (1 equivalent) in DMF, add K2CO3 (2 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.
-
-
Substitution with Pyrrolidine:
-
To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K2CO3 (3 equivalents) and pyrrolidine (2 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted this compound derivative.
-
Biophysical Assay: c-Myc G-Quadruplex Binding
Fluorescence Intercalator Displacement (FID) Assay
This assay is used to determine the binding of the this compound derivative to the c-Myc G-quadruplex.
Materials:
-
Lyophilized c-Myc G-quadruplex forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3')
-
Thiazole Orange (TO)
-
Tris-HCl buffer (pH 7.4) with KCl
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer and anneal to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
In a 96-well plate, add the folded c-Myc G-quadruplex DNA to a final concentration of 0.25 µM.
-
Add Thiazole Orange to a final concentration of 0.5 µM.
-
Add varying concentrations of the this compound derivative to the wells.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.
-
The displacement of TO by the compound will result in a decrease in fluorescence. The DC50 value is the concentration of the compound that causes a 50% reduction in fluorescence.
Cell-Based Assays
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Alamar Blue reagent
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cellular ROS Detection
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with the this compound derivative for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.
Conclusion
This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action targeting the c-Myc oncogene and inducing oxidative stress. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds, facilitating further research and development in this area of cancer therapeutics. The provided data and methodologies are intended to guide researchers in the exploration of this potent chemical scaffold for the discovery of novel and effective anticancer drugs.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-nitroindole derivatives. The focus is on improving the efficiency of common coupling reactions.
General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple reaction types involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material has poor solubility in common organic solvents. What can I do?
A1: Poor solubility is a common issue. Consider using more polar aprotic solvents like DMF, DMAc, or NMP. Gentle heating can also improve solubility, but be mindful of the thermal stability of your reactants. For reactions sensitive to these solvents (e.g., some Pd-catalyzed couplings), solvent systems like dioxane/water or THF/water mixtures can be effective.
Q2: I am observing significant decomposition of my starting material or product. What are the likely causes?
A2: The nitro group makes the indole ring electron-deficient and potentially susceptible to nucleophilic attack or degradation under harsh basic or high-temperature conditions.
-
Base-Induced Degradation: Strong bases can deprotonate the indole N-H, and the resulting anion might be unstable at high temperatures. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu) or running the reaction at a lower temperature for a longer duration.[1]
-
Thermal Instability: Run a stability test on your starting material under the reaction conditions (solvent, base, temperature) without the catalyst or coupling partner to isolate the cause.
Q3: Why is my purification difficult? The product seems to be streaking on the silica gel column.
A3: Nitro-containing compounds are often highly polar and can interact strongly with silica gel.
-
Eluent Polarity: Add a small amount of a polar modifier like methanol or a few drops of acetic acid/triethylamine to your eluent system to improve peak shape.
-
Alternative Media: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Purification Method: For highly polar compounds, purification via preparative HPLC might be more effective.[2]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common reaction failures.
Caption: General troubleshooting workflow for failed reactions.
Suzuki-Miyaura Coupling
This section focuses on the formation of C-C bonds, typically at the C2 or C3 position of the this compound core.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bromo-5-nitroindole is sluggish and gives low yields. Why?
A1: The strong electron-withdrawing nitro group can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle. To overcome this, you may need more forcing conditions or a more electron-rich catalyst system.
Q2: I am seeing a significant amount of a side product from the homocoupling of my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is often caused by the presence of oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). Using a slight excess (1.1-1.2 eq.) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
Q3: What is the best catalyst and ligand combination for this type of substrate?
A3: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps. Systems like Pd(PPh₃)₄ can work, but modern biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) paired with a Pd(0) or Pd(II) precursor often give superior results.[3]
Optimized Suzuki-Miyaura Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Aqueous) |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | None | SPhos or BrettPhos (4 mol%) | SPhos or TPPTS |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane or Toluene | Dioxane or Toluene | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C | 100-130 °C | 90-110 °C |
| Typical Yield | 60-85% | 75-95% | 65-90% |
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 3-Bromo-5-nitroindole with Phenylboronic Acid.
-
Preparation: To an oven-dried Schlenk flask, add 3-bromo-5-nitroindole (1 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Loading: In a glovebox, add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This section covers the N-arylation of this compound or the coupling of an amino-substituted this compound with an aryl halide.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound results in a dark, tarry mixture and low yield. What's wrong?
A1: The N-H of this compound is quite acidic due to the nitro group. Strong bases like NaOtBu, especially at high temperatures, can lead to decomposition. Try using a weaker base like Cs₂CO₃ or K₃PO₄. If a strong base is necessary, run the reaction at a lower temperature (e.g., 60-80 °C).
Q2: I am trying to couple an amine with a halo-5-nitroindole, but I'm getting significant dehalogenation of my starting material. How can I minimize this?
A2: Dehalogenation is a common side reaction. It can be promoted by catalyst decomposition or suboptimal ligand choice.[4]
-
Ligand Choice: Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos) which promotes the desired C-N reductive elimination over competing pathways.
-
Catalyst Precursor: Use a well-defined pre-catalyst (e.g., XPhos Pd G3) to ensure efficient formation of the active Pd(0) species.[1]
Optimized Buchwald-Hartwig Conditions
| Parameter | Condition 1 (N-Arylation of this compound) | Condition 2 (Coupling of Amino-Indole) |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos or DavePhos (4 mol%)[5] | XPhos or BrettPhos (4-5 mol%) |
| Base | Cs₂CO₃ (2 equiv.) | NaOtBu or LHMDS (1.5 equiv.) |
| Solvent | Dioxane or Toluene | Toluene |
| Temperature | 90-110 °C | 80-100 °C |
| Typical Yield | 70-95% | 75-90% |
Catalytic Cycle Visualization
This diagram shows the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Amide Coupling
This section addresses the formation of an amide bond between a this compound carboxylic acid and an amine, or vice-versa.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling is giving very low yields with my this compound-2-carboxylic acid. What is the problem?
A1: The electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate after activation, making it less reactive towards the amine. Furthermore, the amine coupling partner might be electron-deficient itself, compounding the problem.[6] Using a more potent coupling agent like HATU or HBTU is recommended.
Q2: The reaction is clean, but it stops at ~50% conversion even after extended time and with excess reagents. What can I do?
A2: This suggests a potential issue with solubility of the reactants or the product, or deactivation of the coupling reagents.
-
Solubility: Switch to a solvent with higher solubilizing power, such as DMF or NMP.
-
Reagent Stoichiometry: Ensure your base (e.g., DIPEA) is in sufficient excess (3-4 equiv.) to neutralize the acid formed and drive the reaction forward.
-
Temperature: Gently heating the reaction to 40-50 °C can sometimes improve conversion for sluggish couplings.
Common Amide Coupling Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Sluggish Couplings) |
| Coupling Agent | EDC (1.2 equiv.), HOBt (1.2 equiv.) | HATU or HBTU (1.2 equiv.) |
| Base | DIPEA or Et₃N (2-3 equiv.) | DIPEA or 2,4,6-Collidine (3-4 equiv.) |
| Solvent | DCM or DMF | DMF or NMP |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C |
| Typical Yield | 40-75% | 70-95% |
Experimental Protocol: Amide Coupling
Reaction: Coupling of this compound-2-carboxylic acid with Benzylamine.
-
Preparation: In a round-bottom flask, dissolve this compound-2-carboxylic acid (1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.
-
Amine Addition: Add benzylamine (1.1 equiv.) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aq. LiCl (to remove DMF), 1M aq. HCl, sat. aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting reduced PCR efficiency with 5-Nitroindole primers
Welcome to the technical support center for troubleshooting PCR applications involving primers containing the universal base 5-Nitroindole. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to reduced PCR efficiency and other common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR primers?
A1: this compound is a universal base analog. Unlike standard DNA bases (A, T, C, G) that form specific hydrogen bonds, this compound lacks hydrogen-bonding capability and stabilizes the DNA duplex primarily through base-stacking interactions.[1][2] This property allows it to pair with any of the four natural bases without strong preference, making it a valuable tool for applications requiring degenerate primers, such as amplifying targets with unknown or variable sequences.[2]
Q2: How does this compound affect the melting temperature (Tm) of my primers?
A2: The incorporation of this compound is generally less destabilizing to the DNA duplex compared to other universal bases like 3-nitropyrrole.[3] However, it can cause a slight decrease in the primer's melting temperature (Tm). One study noted a Tm decrease of about 2°C when incorporated near the end of a 17-mer oligonucleotide and a 5°C decrease when placed in the middle, compared to an unmodified duplex with a Tm of 72°C.[2] The exact impact on Tm will depend on the number and position of the substitutions.
Q3: Can this compound be used with any DNA polymerase?
A3: While this compound is compatible with common DNA polymerases like Taq, its presence can influence polymerase activity. Some studies suggest that the polymerase may pause or terminate extension after incorporating a nucleotide opposite this compound, although this effect is context-dependent.[4] For sensitive applications, it is advisable to test different polymerases to find one that performs optimally with your specific primers and template.
Troubleshooting Guide
Issue 1: Low or No PCR Product
Possible Cause 1: Suboptimal Primer Design
The location and number of this compound substitutions are critical for PCR success.
-
Proximity to the 3'-end: Placing this compound at or within the first 7-8 bases from the 3'-end of the primer can significantly reduce or completely inhibit PCR efficiency.[1][2] The 3'-end is crucial for polymerase binding and extension, and modifications in this region can interfere with this process.
-
Number of Substitutions: While up to four contiguous this compound substitutions in the middle or at the 5'-end of a primer are generally well-tolerated, exceeding this number can lead to poor priming.[1][5][6][7] Similarly, having more than two dispersed substitutions at codon third positions can also result in poor priming.[1]
-
Spaced vs. Grouped Substitutions: Grouped (contiguous) substitutions of this compound are often better tolerated than multiple, spaced-out substitutions.[1]
Solution:
-
Redesign primers to move this compound substitutions away from the 3'-end.
-
Limit the number of this compound bases as recommended in the table below.
-
If multiple substitutions are necessary, consider grouping them together.
Data Presentation: this compound Primer Design Guidelines
| Parameter | Recommendation | Expected Impact on PCR Efficiency |
| Position from 3'-End | Avoid placement within the first 8 bases. | High |
| Number of Contiguous Substitutions | Up to 4 in the middle or 5'-end. | Generally acceptable |
| Number of Dispersed Substitutions | No more than 2 at codon third positions. | More than 2 can lead to poor priming |
| Grouping of Substitutions | Contiguous substitutions are better tolerated than spaced ones. | Improved performance |
Possible Cause 2: Incorrect Annealing Temperature (Ta)
Since this compound can lower the primer Tm, using a standard annealing temperature may be too high, preventing efficient primer binding.
Solution:
-
Calculate the theoretical Tm of your this compound-containing primers. Be aware that standard calculators may not be accurate for modified bases.
-
Optimize the annealing temperature by running a gradient PCR. Start with a temperature 5-10°C below the calculated Tm and test a range of temperatures. A general starting point for annealing temperature is 50°C, which can be adjusted based on results.[6]
-
A two-step PCR protocol may be beneficial if the optimal annealing temperature is close to the extension temperature (72°C).[8]
Possible Cause 3: Suboptimal Reaction Component Concentrations
The concentrations of primers, MgCl₂, and dNTPs can be more critical when using modified primers.
Solution:
-
Primer Concentration: Use primers at a final concentration of 0.1–1 μM.[9] Higher concentrations can increase the likelihood of non-specific binding and primer-dimer formation.[8]
-
MgCl₂ Concentration: The optimal MgCl₂ concentration can vary. Start with 1.5-2.0 mM and optimize by testing a range of concentrations.[10]
-
dNTP Concentration: Use a final concentration of 200 μM for each dNTP.[11]
Issue 2: Non-Specific PCR Products or Primer-Dimers
Possible Cause 1: Annealing Temperature is Too Low
While a lower annealing temperature can help with primer binding, if it is too low, it can promote non-specific amplification and the formation of primer-dimers.
Solution:
-
If you have optimized the annealing temperature downwards and are seeing non-specific products, try increasing it in small increments (1-2°C).[9]
-
Consider using a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.[9]
Possible Cause 2: Primer Design Issues
Even with optimal placement of this compound, the rest of the primer sequence could be contributing to non-specific binding or self-dimerization.
Solution:
-
Analyze your primer sequences for potential self-dimerization or hairpin formation using primer design software.
-
Perform a BLAST search to ensure your primers are specific to your target sequence.[8]
Experimental Protocols
Protocol: Optimizing PCR with this compound Primers
This protocol provides a step-by-step guide for optimizing PCR conditions when using primers containing this compound.
1. Primer Design and Verification: a. Design primers with this compound substitutions positioned away from the 3'-end (ideally >8 bases). b. Limit contiguous substitutions to a maximum of four. c. Use primer analysis software to check for potential secondary structures and self-dimerization. d. Verify primer specificity using a BLAST search.
2. Reaction Setup (for a 50 µL reaction): a. Prepare a master mix with the following components, starting with the standard concentrations:
- 10x PCR Buffer: 5 µL
- dNTP Mix (10 mM each): 1 µL (final concentration 200 µM)
- Forward Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
- Reverse Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
- MgCl₂ (25 mM): 3 µL (final concentration 1.5 mM) - adjust if included in buffer
- Taq DNA Polymerase (5 U/µL): 0.25 µL (1.25 units)
- Nuclease-free water: to a final volume of 49 µL b. Add 1 µL of template DNA (1-100 ng) to individual PCR tubes. c. Aliquot 49 µL of the master mix into each tube.
3. Thermal Cycling Conditions: a. Initial Denaturation: 95°C for 2-5 minutes. b. Cycling (30-35 cycles):
- Denaturation: 95°C for 30 seconds.
- Annealing: Start with a gradient from 45°C to 60°C for 30 seconds. A common starting point is 50°C.[6]
- Extension: 72°C for 30-60 seconds (depending on amplicon length). c. Final Extension: 72°C for 5-10 minutes. d. Hold: 4°C.
4. Analysis: a. Analyze the PCR products by agarose gel electrophoresis. b. Identify the annealing temperature that gives the highest yield of the specific product with minimal non-specific bands.
5. Further Optimization (if necessary): a. If the yield is low, try decreasing the annealing temperature in 2°C increments.[12] b. If non-specific products are present, increase the annealing temperature in 2°C increments. c. Test a range of MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM). d. Test a range of primer concentrations (e.g., 0.2 µM, 0.5 µM, 1.0 µM).
Visualizations
Caption: Troubleshooting workflow for reduced PCR efficiency with this compound primers.
Caption: Impact of this compound placement on PCR primer efficiency.
References
- 1. This compound Oligo Modifications from Gene Link [genelink.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of a Universal this compound Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. neb.com [neb.com]
- 12. aun.edu.eg [aun.edu.eg]
Technical Support Center: 5-Nitroindole in Sequencing Primers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and troubleshooting associated with the use of 5-nitroindole in sequencing primers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sequencing primers?
This compound is a universal base analog, meaning it can pair with all four standard DNA bases (A, T, C, and G) with little discrimination.[1][2][3] It is incorporated into sequencing primers to account for sequence degeneracy, where the exact nucleotide at a particular position is unknown or variable. Unlike natural bases that form hydrogen bonds, this compound stabilizes the DNA duplex primarily through base-stacking interactions due to its hydrophobic and aromatic nature.[1][2][4] This property makes it a valuable tool in applications like sequencing mixed templates or regions with single nucleotide polymorphisms (SNPs).
Q2: How does this compound affect the stability of the primer-template duplex?
This compound is considered one of the best universal bases for maintaining duplex stability.[1] Its large aromatic surface area enhances stacking interactions with adjacent bases.[1] However, the placement and number of this compound substitutions are critical. Substitutions towards the ends of an oligonucleotide are less destabilizing than those in the center.[2][3] Grouping this compound substitutions together is also better tolerated than spacing them out.[2][3]
Q3: Can this compound be used with any DNA polymerase?
No, the choice of DNA polymerase is crucial when using primers containing this compound. While it can stabilize the primer/template/polymerase complex, it is not a good substrate for certain polymerases like Klenow and Taq DNA polymerase.[1] However, it works well with terminal deoxynucleotidyl transferase.[1] Studies have also used modified T7 DNA polymerase (Sequenase™ Version 2.0) for sequencing with this compound-containing primers.[5] It is essential to consult the literature or the polymerase manufacturer's recommendations when using modified primers.
Q4: What are the main challenges associated with using this compound in sequencing primers?
The primary challenges include:
-
Reduced PCR and sequencing efficiency: The placement of this compound is critical. Incorporating it within the first 7-8 bases from the 3'-end can significantly reduce PCR efficiency.[1] Similarly, substitutions at or near the 3'-end can render primers ineffective for priming DNA synthesis.[2]
-
Poor priming with multiple substitutions: Priming for DNA synthesis can be poor if more than two substitutions are made at the third position of codons, or if more than four substitutions are placed in the middle or 5'-end of the primer.[1]
-
Enzyme incompatibility: As mentioned, not all DNA polymerases can efficiently extend from a primer containing this compound.[1]
-
Potential for secondary structures: Runs of this compound can lead to the formation of undesirable secondary structures in the primer, which can inhibit priming.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low sequencing signal | Primer design issues: this compound is placed too close to the 3'-end. | Redesign the primer to ensure this compound substitutions are not within the last 8 bases from the 3'-end.[2] |
| Too many substitutions: The primer contains too many dispersed this compound bases. | Limit the number of dispersed substitutions. If multiple substitutions are necessary, try clustering them. Up to four contiguous substitutions in the middle or 5'-end are generally tolerated.[2][5][6] | |
| Incompatible polymerase: The DNA polymerase used is not efficient at extending from a this compound-containing primer. | Switch to a polymerase known to be compatible with universal bases, such as a modified T7 DNA polymerase.[5] Consult enzyme-specific literature. | |
| Low annealing temperature: The annealing temperature may be too low, leading to non-specific binding. | Optimize the annealing temperature. Although this compound can be destabilizing, a sufficiently high annealing temperature is still required for specificity. | |
| Mixed peaks or noisy sequence data | Primer secondary structure: Contiguous this compound bases may be forming secondary structures. | Analyze the primer sequence for potential hairpins or self-dimers using oligo analysis software. Redesign the primer to minimize these structures. |
| Multiple priming sites: The primer is binding to more than one location on the template. | Increase the annealing temperature to improve specificity. If the problem persists, design a longer, more specific primer. | |
| Poor quality starting material: The template DNA is of low quality or concentration. | Assess the quality and quantity of your template DNA using spectrophotometry and gel electrophoresis.[7] | |
| Chain termination after this compound | Polymerase stalling: The polymerase is unable to efficiently read past the this compound in the template strand. | This is a known issue. While this compound as a triphosphate can be incorporated, extension past a templated this compound can be problematic for some polymerases.[8][9] Consider sequencing from the opposite strand if possible. |
Data Presentation
Table 1: Impact of this compound Position and Number on PCR/Sequencing Efficiency
| Placement of this compound | Number of Substitutions | Observed Efficiency | Reference |
| Within the first 7-8 bases from the 3'-end | 1 or more | Reduced PCR efficiency | [1] |
| At or within 8 bases of the 3'-end | 1 or more | Ineffective at priming | [2] |
| Codon third positions (dispersed) | > 2 | Poor priming | [1][5][6] |
| Middle or 5'-end (contiguous) | Up to 4 | Acceptable PCR product and sequencing ladder | [2][5][6] |
| Multiple dispersed positions | > 2 | Significantly reduced efficiency | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Containing Oligonucleotides
Objective: To synthesize a sequencing primer containing this compound using standard phosphoramidite chemistry.
Materials:
-
This compound-CE Phosphoramidite
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Ammonia solution for deprotection
-
DNA synthesizer
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired primer sequence, inserting the this compound modification at the appropriate positions.
-
Phosphoramidite Preparation: Dissolve the this compound-CE phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on the CPG support. Each cycle consists of the following steps:
-
Deblocking (Detritylation): The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support, and all remaining protecting groups are removed by incubation in an ammonia solution.
-
Purification: The synthesized primer is purified using standard methods such as desalting, cartridge purification, or HPLC, depending on the required purity for the sequencing application.
Protocol 2: Sanger Sequencing using a this compound-Containing Primer
Objective: To perform dideoxy sequencing of a DNA template using a custom primer containing this compound.
Materials:
-
Purified template DNA (plasmid, PCR product)
-
Purified this compound-containing sequencing primer (5-10 pmol/µl)
-
Sequencing reaction mix (containing a compatible DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Sequencing reaction buffer
-
Thermal cycler
-
Capillary electrophoresis-based DNA sequencer
Methodology:
-
Reaction Setup: In a PCR tube, combine the following components:
-
Template DNA (refer to sequencer manufacturer's guidelines for concentration)
-
This compound-containing primer (0.5-1.0 µl)
-
Sequencing reaction mix
-
Sequencing buffer
-
Nuclease-free water to the final reaction volume.
-
-
Cycle Sequencing: Place the reaction tube in a thermal cycler and perform the following program:
-
Initial denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds (optimize based on primer Tm)
-
Extension: 60°C for 4 minutes
-
-
Final hold: 4°C
-
-
Post-Reaction Cleanup: Remove unincorporated ddNTPs and primers from the sequencing reaction using a suitable cleanup method (e.g., ethanol/EDTA precipitation or spin column purification).
-
Capillary Electrophoresis: Resuspend the purified sequencing products in a formamide-based loading solution, denature at 95°C, and load onto the capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherogram using sequencing analysis software. Pay close attention to the signal quality and peak resolution, especially around the region templated by the this compound position.
Visualizations
Caption: Workflow for the synthesis of this compound-containing oligonucleotides.
Caption: A logical workflow for troubleshooting sequencing experiments using this compound primers.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. This compound Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Replication of a Universal Nucleobase Provides Unique Insight into the Role of Entropy During DNA Polymerization and Pyrophosphorolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. Synthesis of a Universal this compound Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PCR Challenges with 5-Nitroindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 5-Nitroindole as a universal base in Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR?
This compound is a universal base analogue. Unlike standard DNA bases (A, T, C, G), it is designed to pair with any of the four natural bases with minimal disruption to the DNA duplex. This property is particularly useful in PCR applications where the target sequence is variable or unknown, such as in amplifying diverse viral genomes, identifying related genes, or in cases of single nucleotide polymorphisms (SNPs). Its larger aromatic surface area and hydrophobicity contribute to duplex stability primarily through base-stacking interactions.[1]
Q2: Can this compound in a primer cause PCR to fail?
Yes, improper use of this compound in primers can lead to PCR failure. The most common issues are reduced PCR efficiency and premature chain termination.[2][3] The success of the PCR amplification is highly dependent on the number and position of this compound substitutions within the primer.
Q3: What is chain termination in the context of this compound PCR?
Chain termination refers to the premature stoppage of DNA synthesis by the DNA polymerase. When the polymerase encounters a this compound base in the template strand, it may fail to efficiently incorporate a complementary nucleotide, leading to a truncated PCR product or no product at all. While this compound is designed to be a universal base, its structure can still present a challenge for the polymerase, leading to stalling.
Q4: How many this compound substitutions can I include in my PCR primer?
Based on experimental data, the number and arrangement of this compound substitutions are critical for successful PCR. Up to four consecutive this compound bases in the middle or at the 5'-end of a primer are generally well-tolerated.[2][3][4][5] However, introducing multiple dispersed this compound residues throughout the primer can significantly decrease PCR efficiency.[2][3][4][5]
Q5: Where should I place this compound substitutions in my primer?
It is crucial to avoid placing this compound substitutions within the first 7-8 bases from the 3'-end of the primer.[3] The 3'-end is where the polymerase initiates extension, and any instability or structural hindrance in this region is highly likely to inhibit the reaction and cause chain termination. Placing substitutions in the middle or at the 5'-end of the primer is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your PCR experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No PCR Product or Very Faint Bands | Chain Termination due to Primer Design: this compound substitutions are too close to the 3'-end of the primer. | - Redesign the primer to move the this compound substitutions at least 8 bases away from the 3'-end. - If possible, position the universal bases in the middle of the primer. |
| Too Many Dispersed Substitutions: Multiple single this compound substitutions are spread throughout the primer, destabilizing the primer-template duplex and hindering polymerase binding. | - Redesign the primer to cluster the this compound substitutions, ideally as a contiguous block of no more than four bases.[2][3][4][5] - Reduce the total number of this compound substitutions in the primer. | |
| Suboptimal Annealing Temperature: The annealing temperature may be too high, preventing efficient primer binding, or too low, leading to non-specific amplification. | - Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer-template combination. - As a starting point, lower the annealing temperature in 2°C increments. | |
| Incorrect Magnesium Concentration: Magnesium ions are essential for polymerase activity, but incorrect concentrations can inhibit the reaction. | - Optimize the MgCl₂ concentration in your PCR reaction. A typical range to test is 1.5 mM to 3.0 mM. | |
| Multiple Non-Specific PCR Products | Low Annealing Temperature: The annealing temperature is too low, allowing the primers to bind to non-target sequences. | - Increase the annealing temperature in 2°C increments. - Perform a temperature gradient PCR to find the optimal balance between specificity and yield. |
| Primer Design Issues: Primers may have complementarity to other regions in the template DNA. | - Use BLAST or a similar tool to check for potential off-target binding sites for your primers. - Redesign primers to be more specific to your target sequence. | |
| Smearing of PCR Product on Gel | Excessive Template DNA: Too much starting material can lead to inefficient amplification and the production of a wide range of product sizes. | - Reduce the amount of template DNA in your reaction. |
| Too Many PCR Cycles: Over-amplification can result in the accumulation of non-specific products and primer-dimers. | - Reduce the number of PCR cycles (e.g., from 35 to 30). |
Data Summary
The following table summarizes the impact of the number and position of this compound substitutions on PCR performance, based on published data.
| Number of this compound Substitutions | Position in Primer | PCR Performance | Reference |
| 1-4 (Consecutive) | Middle or 5'-end | Good performance in both PCR and sequencing. | [2][3][4][5] |
| > 4 (Consecutive) | Middle or 5'-end | Reduced PCR efficiency. | [3] |
| Multiple (Dispersed) | Throughout primer | Significantly reduced PCR efficiency. | [2][3][4][5] |
| Any number | Within 7-8 bases of the 3'-end | Reduced PCR efficiency and potential chain termination. | [3] |
Experimental Protocols
Standard PCR Protocol for Primers Containing this compound
This protocol is a starting point and may require optimization for your specific application.
1. Reaction Setup:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10X PCR Buffer (with MgCl₂) | 1X | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Template DNA | 1 pg - 100 ng | 1 - 5 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-Free Water | - | to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 50-60°C* | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
*The optimal annealing temperature is highly dependent on the primer sequence and should be determined empirically using a gradient PCR.
Visualizations
Troubleshooting Workflow for this compound PCR
A flowchart for troubleshooting common issues in PCR with this compound primers.
Logical Relationship of Factors Affecting this compound PCR Success
Key factors influencing the success of PCR using this compound-containing primers.
References
- 1. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR | Semantic Scholar [semanticscholar.org]
- 5. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitroindole Modified Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with short oligonucleotides containing 5-Nitroindole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in oligonucleotides?
This compound is a universal base analog, meaning it can substitute for any of the four standard DNA bases (A, T, C, G).[1] Unlike natural bases, it does not form hydrogen bonds. Instead, it stabilizes the DNA duplex primarily through base-stacking interactions, attributed to its large aromatic surface area and hydrophobicity.[1] This property makes it useful in applications requiring degenerate primers or probes, such as in PCR and sequencing of targets with unknown or mixed sequences.[1][2]
Q2: How does this compound affect the stability of an oligonucleotide duplex?
The incorporation of this compound typically leads to a slight decrease in the melting temperature (Tm) of the duplex compared to a perfectly matched natural base pair.[3] However, it is generally less destabilizing than a mismatch between natural bases. The exact impact on stability is context-dependent, influenced by the position of the this compound within the oligonucleotide and the identity of the neighboring bases.[3][4]
Q3: Are there any general guidelines for designing oligonucleotides with this compound?
Yes, several key guidelines can help minimize destabilizing effects:
-
Positional Considerations: Placing this compound towards the ends of an oligonucleotide is less destabilizing than placing it in the center.[4]
-
Avoid the 3'-End in Primers: For PCR and sequencing primers, substitutions at or within eight bases of the 3'-end can render the primer ineffective.[1]
-
Clustering vs. Spacing: Grouped or contiguous substitutions of this compound are often better tolerated than spaced-out, individual substitutions.[4]
-
Limit the Number of Substitutions: For PCR and sequencing primers, more than two substitutions at codon third positions, or more than four contiguous substitutions in the middle or at the 5'-end, can lead to poor priming.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and application of this compound-modified oligonucleotides.
Section 1: Synthesis
Q1.1: I am observing low coupling efficiency during the synthesis of an oligo containing this compound. What could be the cause and how can I troubleshoot it?
Low coupling efficiency of this compound phosphoramidite can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Phosphoramidite Quality: Ensure the this compound phosphoramidite is fresh and has been stored under anhydrous conditions. Moisture can lead to the hydrolysis of the phosphoramidite, rendering it inactive.
-
Activator: The choice and concentration of the activator are crucial. While standard activators like 1H-tetrazole can be used, more nucleophilic activators like 4,5-dicyanoimidazole (DCI) may improve coupling efficiency, especially for sterically hindered modifications.[5]
-
Coupling Time: Although some suppliers suggest no change from standard coupling times, extending the coupling time for the this compound phosphoramidite can sometimes improve efficiency.[6][7] This is a common strategy for modified phosphoramidites.
-
Reagent Delivery: Check that all reagent lines on the synthesizer are clear and delivering the correct volumes.
Experimental Protocol: Optimizing Coupling Efficiency
-
Prepare Fresh Reagents: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration immediately before synthesis. Use a fresh bottle of activator solution.
-
Test Run with Extended Coupling: Program the synthesizer to extend the coupling time for the this compound base. Start with a doubling of the standard coupling time.
-
Monitor Trityl Cation Release: The color intensity of the trityl cation released during the deblocking step is proportional to the coupling efficiency of the previous cycle. A significant drop in color after the this compound addition step indicates poor coupling.
-
Analyze Crude Product: After synthesis, analyze the crude oligonucleotide by mass spectrometry to determine the proportion of full-length product versus failure sequences.
Section 2: Deprotection and Purification
Q2.1: What are the recommended deprotection conditions for oligonucleotides containing this compound?
Standard deprotection conditions are generally suitable for oligonucleotides containing this compound.[6][7] However, the choice of deprotection reagent and conditions should always consider any other modifications present in the oligonucleotide that may be base-labile.
-
Standard Deprotection: Treatment with concentrated ammonium hydroxide at 55°C for 8-16 hours is a common method.[8]
-
Ultra-Mild Deprotection: For oligos with sensitive modifications, ultra-mild deprotection conditions using reagents like 0.05 M potassium carbonate in methanol at room temperature may be necessary.[8] This requires the use of base-labile protecting groups on the standard nucleobases during synthesis.
-
AMA Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times to as little as 10 minutes at 65°C.[9][10]
Q2.2: I am having difficulty purifying my this compound-modified oligonucleotide. What purification strategy is recommended?
Due to its hydrophobicity, this compound can alter the retention properties of an oligonucleotide during reverse-phase HPLC.
-
Reverse-Phase HPLC (RP-HPLC): This is a suitable method for purifying this compound-modified oligos. The hydrophobic nature of this compound can improve separation from failure sequences that do not contain the modification. It is important to optimize the gradient of the organic solvent (e.g., acetonitrile) to achieve good resolution.
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on charge (i.e., the number of phosphate groups). It can be a good alternative or a complementary method to RP-HPLC, especially for longer oligos or to remove failure sequences of similar hydrophobicity but different lengths.
-
Polyacrylamide Gel Electrophoresis (PAGE): For very high purity requirements, PAGE can provide excellent resolution based on size. However, the recovery yields are typically lower than with HPLC methods.
Experimental Protocol: RP-HPLC Purification of this compound Oligonucleotides
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage over 20-30 minutes is a good starting point. The exact gradient will need to be optimized based on the oligonucleotide length and sequence. The increased hydrophobicity from this compound may require a slightly steeper or higher final concentration of acetonitrile for elution.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection and Analysis: Collect the peaks and analyze the fractions by mass spectrometry to confirm the identity of the full-length product.
Section 3: Applications
Q3.1: My PCR with a this compound-containing primer has low or no yield. How can I optimize the reaction?
Low PCR efficiency with this compound primers is a common issue. Here are several factors to consider for optimization:
-
Primer Design: As mentioned in the FAQs, avoid placing this compound near the 3'-end of the primer.[1]
-
Annealing Temperature (Ta): The Tm of the primer will be lower due to the presence of this compound. It is critical to optimize the Ta. A good starting point is 5°C below the calculated Tm of the primer. A gradient PCR is highly recommended to empirically determine the optimal Ta.[11]
-
Primer Concentration: You may need to use a higher primer concentration than for standard primers to drive the annealing equilibrium towards duplex formation.
-
Magnesium Concentration: The optimal Mg2+ concentration can be critical for PCR success and may need to be optimized.
-
DNA Polymerase: Some DNA polymerases may be less tolerant of universal bases. While this compound analogues are not good substrates for Klenow and Taq DNA polymerases, they work well with terminal deoxynucleotidyl transferase.[1] It may be beneficial to test different high-fidelity DNA polymerases.
Q3.2: I am getting unexpected stops or poor-quality reads in my Sanger sequencing results when using a this compound-containing primer.
This can be due to several reasons related to how the DNA polymerase interacts with the modified primer-template duplex.
-
Primer Design: The location of the this compound is critical. Too many substitutions or placement near the 3'-end can hinder the polymerase's ability to extend the primer.[1][2]
-
Polymerase Halting: The polymerase may pause or dissociate at the site of the universal base, leading to a truncated product. This can be more pronounced with multiple this compound substitutions.
-
Secondary Structures: A run of contiguous this compound bases can lead to the formation of undesirable secondary structures in the primer itself, preventing it from annealing to the template.[12]
To troubleshoot, consider redesigning the primer with fewer this compound substitutions and positioning them further from the 3'-end.
Data and Protocols
Table 1: Impact of this compound on Duplex Melting Temperature (Tm)
| Oligonucleotide Description | Sequence Context | Change in Tm (°C) per Substitution | Reference |
| 17-mer DNA duplex | Internal position | ~ -5 | [1] |
| 17-mer DNA duplex | End position | ~ -2 | [1] |
| DNA hairpin (6 bp stem) | Stem region | Variable, destabilizing | [13][14] |
| DNA hairpin | Loop region | Can be stabilizing | [13][14] |
Note: The exact change in Tm is highly dependent on the specific sequence and buffer conditions.
Experimental Protocol: Melting Temperature (Tm) Analysis
-
Sample Preparation: Prepare solutions of the this compound-containing oligonucleotide and its complementary strand at equal concentrations in a buffer containing 100 mM NaCl, 20 mM sodium phosphate (pH 6.9), and 0.2 mM EDTA.[3]
-
Annealing: Heat the mixed sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Collection: Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a rate of 0.5°C per minute.[3]
-
Tm Determination: The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition in the melting curve. This is often calculated from the maximum of the first derivative of the melting curve.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. scribd.com [scribd.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Optimization of the annealing temperature for DNA amplification in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Melting studies of short DNA hairpins containing the universal base this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Incorporation of 5-Nitroindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic incorporation of 5-Nitroindole, a universal base analog. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic incorporation of this compound into oligonucleotides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Incorporation of this compound Triphosphate (5-NITP) | 1. Incompatible Polymerase: Not all DNA/RNA polymerases efficiently incorporate 5-NITP. For instance, Klenow and Taq DNA polymerases are known to be poor substrates.[1] 2. Suboptimal Reaction Conditions: Incorrect concentrations of Mg²⁺ or Mn²⁺, buffer pH, or temperature can hinder polymerase activity. 3. Degraded 5-NITP: The triphosphate may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Select a Compatible Polymerase: High-fidelity polymerases like T4 DNA polymerase have been shown to incorporate 5-NITP.[2] For RNA, a viral RNA-dependent RNA polymerase (RdRP) like that from poliovirus can be used.[3] Terminal deoxynucleotidyl transferase (TdT) also works well for tailing.[1] 2. Optimize Reaction Conditions: Titrate Mg²⁺ or Mn²⁺ concentrations. Some polymerases show increased fidelity with Mg²⁺, while Mn²⁺ can decrease fidelity but may enhance incorporation of analogs.[3] Ensure the buffer system and temperature are optimal for the chosen polymerase. 3. Use Fresh 5-NITP: Aliquot 5-NITP upon receipt and store it at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Poor Priming Efficiency in PCR/Sequencing | 1. Position of this compound: Substitutions at or within eight bases of the 3'-end of a primer are generally ineffective at priming.[1][4] 2. Number and Spacing of Substitutions: More than two substitutions at codon third positions or more than four contiguous substitutions in the middle or 5'-end can lead to poor priming.[1][4] Spaced substitutions are less tolerated than grouped ones.[4] | 1. Optimize Primer Design: Position this compound substitutions away from the 3'-end. Incorporating them towards the 5'-end or in the middle of the primer is generally more successful.[4] 2. Limit and Cluster Substitutions: For PCR/sequencing primers, limit substitutions to a maximum of four contiguous bases.[1][4] If multiple substitutions are necessary, grouping them is preferable to spacing them out.[4] |
| Chain Termination After Incorporation | Polymerase Stalling: Some DNA polymerases may stall after incorporating this compound, effectively acting as a chain terminator. This is because the lack of hydrogen bonding can prevent primer extension.[2][3] | Polymerase and Ion Selection: Use a polymerase that is less sensitive to the absence of hydrogen bonding for extension. For example, with poliovirus RdRP, replacing Mg²⁺ with Mn²⁺ can help overcome the slow rate of incorporation and prevent chain termination.[3] |
| Formation of Undesirable Secondary Structures | Self-Stacking of this compound: A run of 5-Nitroindoles can form stable, stacked secondary structures, such as hairpins, which can inhibit priming.[4][5] | Modify Primer Sequence: If a long stretch of universal bases is required, consider breaking up the this compound tract with natural bases if the experimental design allows. Alternatively, analyze the primer sequence for potential secondary structures using oligo design software. |
| Difficulty in Purifying Modified Oligonucleotides | Hydrophobicity of this compound: The hydrophobic nature of this compound can alter the chromatographic behavior of the oligonucleotide, making standard purification protocols less effective.[4] | Select Appropriate Purification Method: For oligonucleotides containing hydrophobic modifications like this compound, HPLC purification is often recommended.[6] Reverse-phase HPLC (RP-HPLC) separates based on hydrophobicity and can be effective.[6][7] For longer oligos, anion-exchange HPLC might be a better choice, though its resolution decreases with length.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "universal" base?
A1: this compound is considered a universal base because it can replace any of the four natural DNA/RNA bases without a strong pairing preference.[4] Unlike natural bases that rely on specific hydrogen bonds for pairing, this compound stabilizes the DNA duplex primarily through base-stacking interactions due to its large, hydrophobic aromatic surface.[1][4] This property allows it to pair with any of the four natural bases with similar stability.
Q2: How does the incorporation of this compound affect the stability of a DNA duplex?
A2: The incorporation of this compound is less destabilizing than a mismatch between natural bases.[8] The effect on duplex stability, measured by the melting temperature (Tm), depends on the position and number of substitutions. A single substitution towards the end of a duplex may only decrease the Tm by about 2°C, while a substitution in the middle can cause a decrease of around 5°C.[1] Interestingly, when used as a pendant base at the 5' or 3'-end, it can markedly enhance duplex stability.[5]
Q3: Can I use any DNA polymerase for the enzymatic incorporation of this compound?
A3: No, polymerase selection is critical. While 5-NITP can act as a universal nucleotide, its incorporation efficiency varies significantly between different polymerases.[2] For example, Klenow and Taq DNA polymerases are not efficient at incorporating this compound analogs.[1] In contrast, high-fidelity polymerases like the exonuclease-deficient bacteriophage T4 DNA polymerase have demonstrated the ability to incorporate it.[2] It is essential to consult the literature or perform pilot experiments to determine the compatibility of your chosen polymerase.
Q4: What are the key considerations for designing primers containing this compound for PCR?
A4: For successful PCR applications, consider the following:
-
Position: Avoid placing this compound within the first 7-8 bases from the 3'-end.[1]
-
Number of Substitutions: Limit the number of substitutions. More than two substitutions at codon third positions or more than four contiguous substitutions can result in poor priming.[1][4]
-
Grouping: If multiple substitutions are needed, it is better to have them in a contiguous block rather than spaced throughout the primer.[4]
Q5: How should I purify oligonucleotides containing this compound?
A5: Due to the hydrophobicity of this compound, standard desalting may not be sufficient to remove all impurities. HPLC is the recommended purification method for oligonucleotides with complex modifications.[6] Reverse-phase HPLC (RP-HPLC) is a good option as it separates molecules based on hydrophobicity.[6][7] For longer oligonucleotides, anion-exchange HPLC can also be considered, although its resolution may decrease for sequences longer than 40 bases.[6][7]
Quantitative Data Summary
Table 1: Kinetic Parameters for Nucleotide Incorporation Opposite this compound by Bacteriophage T4 DNA Polymerase
| Incoming Nucleotide | Apparent Km (µM) | kpol (s⁻¹) |
| dAMP | 1.5 ± 0.3 | 0.015 ± 0.001 |
| dCMP | 2.5 ± 0.5 | 0.009 ± 0.001 |
| dGMP | 3.0 ± 0.6 | 0.011 ± 0.001 |
| dTMP | 1.0 ± 0.2 | 0.020 ± 0.002 |
Data adapted from studies on the replication of universal nucleobases.[2]
Table 2: Effect of this compound Position on Duplex Melting Temperature (Tm)
| Position of this compound in a 17-mer Duplex | Change in Tm (°C) |
| Towards the end | -2 |
| In the middle | -5 |
Data based on a 17-mer duplex with an unmodified Tm of 72°C.[1]
Experimental Protocols
Protocol 1: Single Nucleotide Incorporation of 5-NITP using T4 DNA Polymerase
This protocol is a general guideline for a single nucleotide incorporation assay.
-
Reaction Setup:
-
Prepare a reaction mix on ice containing:
-
250 nM DNA primer-template duplex
-
1 µM exonuclease-deficient T4 DNA polymerase
-
1x T4 DNA Polymerase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Variable concentrations of 5-NITP (e.g., 0.1 µM to 10 µM)
-
-
-
Initiation:
-
Initiate the reaction by adding the polymerase to the mix.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time course (e.g., 1, 5, 10, 20 minutes).
-
-
Quenching:
-
Stop the reaction by adding an equal volume of loading buffer containing a chelating agent (e.g., 90% formamide, 50 mM EDTA).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel (e.g., 20%).
-
Visualize the results by autoradiography or fluorescence imaging, depending on the primer label.
-
Protocol 2: PCR with Primers Containing this compound
This protocol provides a starting point for PCR using primers with this compound substitutions.
-
Primer Design:
-
Design primers with this compound substitutions located away from the 3'-end.
-
Limit contiguous substitutions to a maximum of four.
-
-
Reaction Setup:
-
Assemble the PCR reaction in a final volume of 25 µL:
-
1x PCR Buffer
-
200 µM each dNTP (dATP, dCTP, dGTP, dTTP)
-
0.5 µM each of the forward and reverse primers
-
1-10 ng of template DNA
-
1.25 units of a suitable DNA polymerase (e.g., a high-fidelity polymerase)
-
Nuclease-free water to 25 µL
-
-
-
Thermal Cycling:
-
Perform thermal cycling with the following general conditions, optimizing the annealing temperature as needed:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimization may be required)
-
Extension: 72°C for 30-60 seconds (depending on amplicon length)
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualizations
Caption: General experimental workflow for enzymatic incorporation of this compound.
Caption: A logical troubleshooting workflow for low product yield.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Replication of a Universal Nucleobase Provides Unique Insight into the Role of Entropy During DNA Polymerization and Pyrophosphorolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Universal this compound Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Oligo Modifications from Gene Link [genelink.com]
- 5. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
- 7. m.youtube.com [m.youtube.com]
- 8. eu.idtdna.com [eu.idtdna.com]
addressing poor priming with multiple 5-Nitroindole substitutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor priming efficiency with primers containing multiple 5-Nitroindole substitutions.
Troubleshooting Guide: Poor Priming and Low Yield
Issue: You are observing no PCR product, faint bands, or low amplification yield when using primers modified with multiple this compound bases.
This is a common issue that can arise from the number, position, and arrangement of this compound substitutions within the oligonucleotide primer. This compound is a universal base analogue that stabilizes duplexes through stacking interactions rather than hydrogen bonding.[1] While advantageous, improper use can hinder polymerase activity and priming efficiency.
Root Cause Analysis & Solutions
A logical approach to troubleshooting this issue is essential. The following workflow can help identify the potential cause of the problem.
Caption: Troubleshooting workflow for this compound PCR issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PCR failure with multiple this compound substitutions?
The most common cause is the use of multiple dispersed this compound residues.[2][3][4][5] While this compound is an effective universal base, introducing it at multiple, non-adjacent positions significantly reduces primer efficiency in both PCR and sequencing reactions.[2][3][4][5] Only a very small number of dispersed substitutions are tolerated.[2][3][4][5]
Q2: How many this compound substitutions can be incorporated into a primer?
The arrangement of the substitutions is more critical than the absolute number.
-
Consecutive Substitutions: Primers with up to four consecutive this compound substitutions have been shown to perform well in PCR and sequencing.[2][3][5][6]
-
Dispersed Substitutions: Generally, more than two dispersed substitutions will significantly decrease or inhibit amplification.[7] Only primers with one or two dispersed substitutions have been shown to amplify a product effectively.[3]
Q3: Where in the primer should this compound substitutions be placed?
Positional placement is critical for success.
-
Avoid the 3'-End: Do not place this compound substitutions within the first 7-8 bases from the 3'-terminus.[1] Substitutions near or at the 3'-end can inhibit the initiation of DNA synthesis by the polymerase.[7]
-
Optimal Placement: The middle or the 5'-end of the primer are the preferred locations for incorporating this compound.[1][7]
Caption: Recommended vs. problematic primer design with this compound.
Q4: Do I need to change my standard PCR protocol?
Yes, optimization is often necessary. If you are experiencing poor performance even with correctly designed primers, consider the following adjustments:
-
Annealing Temperature: A key advantage of this compound is its ability to stabilize duplexes through stacking, but multiple substitutions can still lower the overall melting temperature (Tm) of the primer-template duplex.[1] Try lowering the annealing temperature to allow for more efficient binding.[3][7]
-
Magnesium Concentration (Mg²⁺): Mg²⁺ concentration is a critical factor for polymerase activity and primer annealing. Too little can result in low yield, while too much can increase non-specific products.[8] You may need to optimize the Mg²⁺ concentration for your specific primer-template system.
-
Primer Concentration: In some cases of non-specific binding, primer concentration may be too high.[9] Conversely, if the yield is weak, a modest increase in primer concentration could be beneficial.[9][10]
Data Summary: Primer Performance
The following table summarizes the expected PCR performance based on the number and arrangement of this compound (5-NI) substitutions, as reported in literature.
| Number of 5-NI Substitutions | Arrangement | Expected PCR Performance | Reference |
| 1-2 | Dispersed | Good amplification | [3] |
| >2 | Dispersed | Significantly reduced efficiency or failure | [2][3][4] |
| 2-4 | Consecutive | Good amplification and sequencing results | [2][3][5][6] |
| 4 or 6 | Dispersed (at codon third positions) | Low yield | [7] |
| 1 | At 3'-terminus | Failure to prime | [7] |
Experimental Protocols
General PCR Protocol for this compound-Containing Primers
This protocol provides a starting point. Optimization, particularly of the annealing temperature, is highly recommended.
1. Reaction Setup: Assemble the PCR reaction on ice. A typical 25 µL reaction mixture is as follows:
| Component | Volume / Final Concentration | Notes |
| 5x PCR Buffer | 5 µL (1x) | Buffer composition can be assay-sensitive. |
| dNTP Mix | 0.5 µL (200 µM each) | Ensure dNTPs are fresh and have not undergone many freeze-thaw cycles.[10] |
| Forward Primer | Variable (0.1 - 0.5 µM) | Use a standard concentration as a starting point. |
| Reverse Primer (with 5-NI) | Variable (0.1 - 0.5 µM) | Ensure primer design follows best practices (see FAQs). |
| Template DNA | Variable (1-100 ng) | Use high-quality, purified DNA.[10] |
| Taq DNA Polymerase | 0.25 µL (1.25 units) | Using too much Taq can increase background.[8] |
| Nuclease-Free Water | To 25 µL |
2. Thermal Cycling Conditions: These conditions are based on a 430 bp product amplification and should be adapted for your specific target.[3]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 5 min | 1 |
| Denaturation | 96°C | 5 s | |
| Annealing | 50°C (Start Point) | 5 s | 25-30 |
| Extension | 72°C | 30 s | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Optimization Notes:
-
Annealing Temperature Gradient: If the starting temperature of 50°C fails, perform a gradient PCR to find the optimal annealing temperature. Lowering the temperature to 45°C has been shown to improve yield for some modified oligonucleotides, though it may also increase non-specific priming.[3]
-
Cycle Number: Stick to 25-30 cycles initially. Too many cycles can lead to smeared bands and non-specific products.[9]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. PCR Troubleshooting [caister.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PCR Basic Troubleshooting Guide [creative-biogene.com]
Validation & Comparative
5-Nitroindole vs. 3-Nitropyrrole: A Comparative Guide for Universal Base Selection
In the realm of nucleic acid chemistry, the strategic use of universal bases—nucleoside analogs that can pair with all four standard DNA bases with minimal disruption to the duplex structure—is pivotal for a variety of applications, from degenerate PCR priming to the design of molecular probes. Among the candidates, 5-nitroindole and 3-nitropyrrole have emerged as prominent non-hydrogen-bonding, aromatic stacking universal bases. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal universal base for their specific needs.
At a Glance: Performance Comparison
Experimental evidence consistently demonstrates the superior performance of this compound over 3-nitropyrrole in terms of maintaining DNA duplex stability. This enhanced stability is primarily attributed to more effective base-stacking interactions within the DNA double helix.[1][2]
| Feature | This compound | 3-Nitropyrrole | Rationale |
| Duplex Stability | Higher | Lower | Superior aromatic stacking and hydrophobicity lead to less destabilization of the DNA duplex.[1][3][4] |
| Universality | High | High | Both bases show minimal pairing bias against the four natural bases, with a narrow range of melting temperatures when paired with A, C, G, or T.[3] |
| Performance in PCR | Good (especially with consecutive substitutions) | Moderate to Poor (especially with multiple, dispersed substitutions) | Primers with up to four consecutive this compound substitutions perform well, whereas multiple 3-nitropyrrole substitutions significantly reduce PCR efficiency.[5][6] |
| Performance in Sequencing | Good (with consecutive substitutions) | Moderate to Poor | Similar to PCR, primers with consecutive this compound substitutions are more effective in sequencing reactions.[5][6] |
| Structural Integration | Well-stacked within the helix | Less optimal stacking, with the nitro group potentially protruding into the major groove | NMR studies reveal that this compound adopts an anti conformation and stacks effectively with adjacent bases.[7][8] In contrast, 3-nitropyrrole can be displaced towards the major groove with reduced stacking interactions.[9] |
Quantitative Performance Data
Thermal Stability (Melting Temperature, Tm)
The destabilizing effect of a universal base on a DNA duplex is a critical performance metric. The following table summarizes comparative melting temperature data for oligonucleotides containing either this compound or 3-nitropyrrole.
| Oligonucleotide Sequence (X = Universal Base) | Opposite Base (Y) | Tm (°C) with this compound | Tm (°C) with 3-Nitropyrrole | ΔTm (°C) (this compound - 3-Nitropyrrole) |
| 5'-d(CGCXAATTYGCG)-3' | A | 46.5 | 35.0 | 11.5 |
| 5'-d(CGCXAATTYGCG)-3' | C | 35.0 | 30.0 | 5.0 |
| 5'-d(CGCXAATTYGCG)-3' | G | 42.0 | 33.0 | 9.0 |
| 5'-d(CGCXAATTYGCG)-3' | T | 45.0 | 34.0 | 11.0 |
Data synthesized from comparative studies. Absolute Tm values are sequence and buffer dependent.[3] The data clearly indicates that duplexes containing this compound consistently exhibit higher melting temperatures, signifying greater stability.
Thermodynamic Parameters (ΔG°25)
The change in Gibbs free energy (ΔG°) provides a more complete picture of duplex stability.
| Universal Base | Opposite Base | -ΔG°25 (kcal/mol) |
| This compound | A | 8.5 |
| C | 7.7 | |
| G | 8.2 | |
| T | 8.4 | |
| 3-Nitropyrrole | A | 6.5 |
| C | 6.1 | |
| G | 6.3 | |
| T | 6.4 |
Data from studies on the sequence 5'-d(CGCXAATTYGCG)-3'.[3] The more negative ΔG° values for this compound confirm its superior ability to stabilize the DNA duplex compared to 3-nitropyrrole.
Experimental Methodologies
Thermal Melting (Tm) Analysis
This protocol outlines a standard procedure for determining the melting temperature of oligonucleotides containing universal bases.
Objective: To measure the temperature at which 50% of the double-stranded DNA has dissociated into single strands.
Materials:
-
Lyophilized synthetic oligonucleotides (control and modified with this compound or 3-nitropyrrole).
-
Annealing buffer (e.g., 100 mM NaCl, 20 mM sodium phosphate, pH 6.9, 0.2 mM EDTA).[7]
-
Nuclease-free water.
-
UV-Vis spectrophotometer with a temperature controller (Peltier).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create a stock solution (e.g., 100 µM).
-
Quantification: Determine the concentration of the stock solutions by measuring the absorbance at 260 nm.
-
Sample Preparation: Prepare samples for melting analysis by diluting the stock solutions in the annealing buffer to a final concentration of approximately 0.5 OD/ml.[7]
-
Annealing: Heat the samples to 70°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.[7]
-
Data Acquisition:
-
Place the cuvettes in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).[7]
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. This compound Oligo Modifications from Gene Link [genelink.com]
- 3. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl)-3-nitropyrrole and the structure of the unmodified control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Nitroindole and Deoxyinosine as Universal Nucleobase Analogs
In the realm of molecular biology and synthetic genetics, the quest for universal nucleobase analogs—compounds that can pair with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal disruption to the DNA duplex—is of paramount importance. These analogs are invaluable tools in various applications, including degenerate PCR, sequencing, and as probes for targeting sequences with known variations. Among the numerous candidates, 5-Nitroindole and deoxyinosine have emerged as prominent contenders. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate analog for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Deoxyinosine |
| Primary Mode of Interaction | Base-stacking | Hydrogen bonding |
| Pairing Specificity | Truly universal; pairs indiscriminately with all four bases | Shows pairing preference (I-C > I-A > I-T ≈ I-G)[1][2][3][4] |
| Duplex Stability | Generally less destabilizing than deoxyinosine, especially with multiple substitutions[5][6] | Can significantly destabilize duplexes depending on the opposing base |
| Structural Impact | Stacks within the DNA duplex without forming hydrogen bonds, adopting an anti conformation[5][7][8] | Can form wobble base pairs, leading to some distortion of the DNA helix[9][10] |
| Applications | Probes, primers for PCR and sequencing where true degeneracy is required[5][11] | Degenerate PCR primers, microarray probes[1][2] |
Delving Deeper: A Quantitative Comparison
The stability of a DNA duplex containing a universal base analog is a critical parameter. The melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, is a common measure of this stability. The following table summarizes experimental data on the change in melting temperature (ΔTm) upon incorporation of this compound and deoxyinosine.
| Universal Base | Opposing Base | Oligonucleotide Context | ΔTm (°C) | Reference |
| This compound | A, T, C, or G | Middle of a 17-mer duplex | -5 | [5] |
| A, T, C, or G | End of a 17-mer duplex | -2 | [5] | |
| - | Hairpin loop | More stable than T4 loop | [5] | |
| Deoxyinosine | C | Internal position | Most stable pairing | [1][2][3][4] |
| A | Internal position | Second most stable | [1][2][3][4] | |
| T or G | Internal position | Least stable | [1][2][3][4] |
Note: ΔTm values are relative to the unmodified duplex. Negative values indicate destabilization. The stability of deoxyinosine pairings is presented as a relative trend as specific ΔTm values can vary significantly with sequence context.
The "How-To": Experimental Protocols
Accurate comparison of universal base analogs relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Thermal Denaturation Studies by UV-Vis Spectroscopy
This method is used to determine the melting temperature (Tm) of oligonucleotides.
-
Sample Preparation:
-
Synthesize oligonucleotides with and without the universal base analog.
-
Anneal complementary strands by mixing equimolar amounts in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).
-
Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper duplex formation.
-
Prepare samples at a known concentration (e.g., 2 µM) in the same buffer.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This can be determined from the first derivative of the melting curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides high-resolution structural information on DNA duplexes in solution.
-
Sample Preparation:
-
Synthesize and purify the desired oligonucleotide containing the universal base. For duplex NMR, anneal with the complementary strand.
-
Dissolve the sample in a suitable NMR buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 6.8) in 90% H₂O/10% D₂O or 100% D₂O.
-
The final sample concentration should be in the millimolar range (e.g., 1-2 mM).
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it provides distance constraints between protons that are close in space, which is essential for structure determination.
-
-
Data Analysis:
-
Assign the proton resonances using the 2D spectra.
-
Use the distance constraints from the NOESY spectra as input for molecular modeling programs (e.g., XPLOR-NIH, AMBER) to calculate a family of 3D structures consistent with the experimental data.
-
Analyze the resulting structures to determine the conformation of the universal base and its effect on the overall DNA helix structure. NMR studies have shown that this compound is fully stacked within the DNA duplex and adopts an anti conformation.[5][7][8]
-
Visualizing the Mechanisms of Action
To better understand the fundamental differences in how these two analogs function, the following diagrams illustrate their interactions within a DNA duplex and a typical experimental workflow for their comparison.
Caption: Modes of interaction for this compound and deoxyinosine.
Caption: A generalized workflow for comparing universal base analogs.
Conclusion: Making an Informed Choice
The selection between this compound and deoxyinosine hinges on the specific experimental requirements.
Choose this compound when:
-
True universal pairing is essential, and any bias towards a particular base is undesirable.
-
Maintaining duplex stability is a high priority, especially when multiple degenerate positions are required.
-
Applications involve sensitive hybridization-based techniques where consistent performance across all four bases is critical.
Choose deoxyinosine when:
-
A degree of pairing preference, particularly towards cytosine, is acceptable or even desirable.
-
It is used in degenerate PCR primers where its historical performance and established protocols are advantageous.
-
Cost is a significant consideration, as deoxyinosine phosphoramidite is often more economical.
References
- 1. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Studies on the base pairing properties of deoxyinosine by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the base pairing properties of deoxyinosine by solid phase hybridisation to oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Oligo Modifications from Gene Link [genelink.com]
- 12. metabion.com [metabion.com]
Comparative Analysis of 5-Nitroindole as a Universal Base in Hybridization
In the fields of molecular biology and drug development, the use of universal bases—nucleoside analogs that can pair with any of the four standard DNA and RNA bases (Adenine, Guanine, Cytosine, and Thymine/Uracil)—is of paramount importance for a variety of applications, including PCR, sequencing, and as probes for targeting sequences with known variability. This guide provides a detailed comparison of 5-Nitroindole with other universal base analogs, supported by experimental data, to validate its efficacy in indiscriminate binding during hybridization.
Mechanism of Action: Stacking Over Hydrogen Bonding
Unlike natural bases that rely on specific hydrogen bond formation for pairing, this compound and similar universal bases primarily stabilize the DNA duplex through hydrophobic stacking interactions.[1] This mechanism circumvents the need for specific hydrogen bond donors and acceptors, allowing for indiscriminate pairing with all four natural bases. The larger aromatic surface area and increased hydrophobicity of this compound enhance these stacking interactions, contributing to greater duplex stability compared to other universal bases.[2]
Quantitative Comparison of Hybridization Performance
The effectiveness of a universal base is primarily determined by its ability to maintain duplex stability without showing a significant preference for any particular natural base. This is quantitatively assessed by measuring the melting temperature (Tm) of DNA duplexes containing the universal base paired with each of the four natural bases. A lower variation in Tm values (ΔTm) across the four pairings indicates more indiscriminate binding.
Experimental data from thermal denaturation studies demonstrate the superior performance of this compound compared to its common alternative, 3-nitropyrrole.
Table 1: Thermal Stability (Tm) of Duplexes Containing Universal Bases
| Universal Base | Opposing Base | Tm (°C) | ΔTm (°C) |
| This compound | A | 46.5 | 11.5 |
| C | 41.5 | ||
| G | 35.0 | ||
| T | 43.0 | ||
| 3-Nitropyrrole | A | 33.0 | 5.0 |
| C | 33.0 | ||
| G | 28.0 | ||
| T | 32.5 |
Data sourced from a comparative study on nitroazole nucleobase analogs. The study utilized the oligodeoxynucleotide sequence 5'-d(CGCXAATTYGCG)-3', where X represents the universal base and Y represents the opposing natural base.[3][4]
Table 2: Thermodynamic Stability (-ΔG°25) of Duplexes with Universal Bases
| Universal Base | Opposing Base | -ΔG°25 (kcal/mol) | Δ(-ΔG°25) (kcal/mol) |
| This compound | A | 8.5 | 0.8 |
| C | 7.8 | ||
| G | 7.7 | ||
| T | 8.0 | ||
| 3-Nitropyrrole | A | 6.5 | 0.4 |
| C | 6.4 | ||
| G | 6.1 | ||
| T | 6.5 |
Thermodynamic data corresponding to the Tm values in Table 1, indicating the free energy of duplex formation at 25°C.[3][4]
As evidenced by the data, this compound consistently forms more stable duplexes (higher Tm and -ΔG°25 values) than 3-nitropyrrole.[3][4] While the ΔTm for this compound is wider than that of 3-nitropyrrole in this specific sequence context, it is still considered to exhibit a high degree of indiscriminate binding.[3][4] Other studies have reported a ΔTm range of as low as 3°C for this compound, further supporting its universal binding capabilities.[2] Moreover, this compound is noted to be significantly less destabilizing to the DNA duplex than 3-nitropyrrole, particularly when multiple substitutions are made.[1][5] The order of duplex stability among nitro-based universal bases has been established as this compound > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[1]
Experimental Protocols
The validation of this compound's indiscriminate binding is primarily conducted through thermal denaturation experiments (Tm analysis).
Protocol: Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes
-
Oligonucleotide Preparation:
-
Synthesize oligonucleotides with and without the universal base modification using standard phosphoramidite chemistry.
-
Purify all oligonucleotides, for example, by polyacrylamide gel electrophoresis.
-
Quantify the concentration of each oligonucleotide strand by measuring UV absorbance at 260 nm.
-
-
Duplex Formation (Annealing):
-
Prepare solutions containing equimolar concentrations of the complementary oligonucleotide strands in a melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Heat the solutions to 90°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the solutions to room temperature to allow for the formation of duplexes.
-
-
Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the annealed duplex solutions in quartz cuvettes with a defined path length (e.g., 10 mm).
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).
-
The temperature ramp rate should be controlled, for instance, at 1°C/minute.[6]
-
Record absorbance readings at regular intervals (e.g., every 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from the analysis of melting curves at different oligonucleotide concentrations.
-
Visualizing Concepts and Workflows
Caption: Conceptual diagram of this compound's universal pairing via stacking interactions.
Caption: Experimental workflow for determining the melting temperature (Tm) of oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Nitropyrrole and this compound as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroindole Stability
Nitroindoles are important heterocyclic compounds in medicinal chemistry and drug development. Their inherent stability is a critical parameter that influences their synthesis, storage, formulation, and biological activity. Understanding the relative stability of the 4-, 5-, and 6-nitro isomers is essential for selecting the most suitable candidate for further development and for ensuring the quality and shelf-life of any resulting therapeutic agent.
Comparative Data Summary
While comprehensive comparative stability data is lacking, the table below summarizes available physical properties and qualitative stability information for the three isomers.
| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole |
| Melting Point (°C) | 205-207[1] | Not available | 137-143[2][3] |
| Appearance | Yellowish-brown crystals[4] | Not available | Yellow to orange to brown crystals or powder[5] |
| Qualitative Stability | By-products may form at elevated temperatures (e.g., above 40°C)[4][6]. | Derivatives have been noted for their stability in duplexes[7][8][9][10]. | Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[11]. |
A study on the stability of these isomers when incorporated as universal bases in DNA oligonucleotides found the order of duplex stability to be this compound > 4-nitroindole > 6-nitroindole[2]. While this reflects stability in a specific molecular context, it does not directly correlate to the intrinsic chemical stability of the isolated compounds.
Experimental Protocols for Stability Assessment
To objectively compare the stability of 4-, 5-, and 6-nitroindole, a series of forced degradation studies should be conducted. These studies intentionally stress the molecules under various conditions to predict their degradation pathways and relative stability.
Thermal Stability Assessment
Thermal stability can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of each nitroindole isomer into a suitable TGA/DSC pan (e.g., aluminum or platinum).
-
TGA Analysis:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to assess thermal decomposition, and separately under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key stability indicators.
-
-
DSC Analysis:
-
Heat the sample under a controlled temperature program, similar to the TGA analysis, under an inert atmosphere.
-
Record the heat flow to the sample relative to a reference.
-
Determine the melting point (endothermic peak) and the onset temperature and enthalpy of decomposition (exothermic peak). A higher decomposition temperature indicates greater thermal stability.
-
Photostability Assessment
Photostability testing evaluates the degradation of a compound upon exposure to light.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of each nitroindole isomer (e.g., in a suitable solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Also, spread a thin layer of the solid powder of each isomer on a chemically inert surface.
-
Light Exposure:
-
Expose the solutions and solid samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp).
-
The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
Simultaneously, keep control samples of each isomer in the dark under the same temperature and humidity conditions.
-
-
Analysis:
-
At specified time points, withdraw aliquots of the solutions and analyze them by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Analyze the solid samples by dissolving a known amount in a suitable solvent and then using HPLC.
-
Compare the chromatograms of the exposed samples with the dark controls to determine the percentage of degradation and the formation of any photodegradation products.
-
Hydrolytic Stability Assessment
This study determines the stability of the compounds in aqueous solutions at different pH values.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of each nitroindole isomer in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media at a known concentration.
-
Incubation:
-
Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.
-
Keep control samples at room temperature.
-
-
Analysis:
-
At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Calculate the degradation rate constant and half-life for each isomer at each pH condition.
-
References
- 1. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 2. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Roles of reactive oxygen species in UVA-induced oxidation of 5,6-dihydroxyindole-2-carboxylic acid-melanin as studied by differential spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Nitroindole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroazole Nucleobase Analogs in Drug Development
For researchers, scientists, and drug development professionals, the quest for novel antiviral and therapeutic agents is a continuous endeavor. Nitroazole nucleobase analogs have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various nitroazole nucleobase analogs, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Nitroaromatic compounds, including nitroazole nucleobase analogs, are recognized for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.[1] Their mechanisms of action often involve bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells. This guide will delve into a comparative study of several key nitroazole analogs, focusing on their efficacy, selectivity, and underlying mechanisms.
Performance Comparison of Nitroazole Nucleobase Analogs
The antiviral and cytotoxic activities of various nitroazole nucleobase analogs are summarized below. These quantitative data provide a basis for comparing their therapeutic potential.
| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Favipiravir (T-705) | Influenza A (H1N1) | 0.08 - 17 | >400 | >23.5 - >5000 | [2] |
| Zika Virus (HDF cells) | <25 | >100 | >4 | [3] | |
| Zika Virus (A549 cells) | ~50 | >100 | >2 | [3] | |
| Hantaan Virus | ~3 | >100 | >33.3 | [4] | |
| Ribavirin | Influenza A | ≥50 (complete inhibition) | Not specified | Not specified | [2] |
| Zika Virus (HDF cells) | <25 | >100 | >4 | [3] | |
| Zika Virus (A549 cells) | <25 | >100 | >4 | [3] | |
| Hantaan Virus | ~3 | >100 | >33.3 | [4] | |
| Nitazoxanide | Various anaerobic bacteria and parasites | Low µM range | Low toxicity to human foreskin cells | Not specified | [5] |
Base Pairing and Duplex Stability
Beyond antiviral activity, the incorporation of nitroazole nucleobase analogs into oligonucleotides has been studied to understand their effects on DNA duplex stability. These studies are crucial for applications in diagnostics and antisense therapy.
| Nitroazole Analog | Opposing Base | Tm (°C) | -ΔG°25 (kcal/mol) | Reference |
| 3-Nitropyrrole | A | 40.5 | 6.5 | [6][7] |
| C | 38.0 | 6.1 | [6][7] | |
| G | 38.5 | 6.2 | [6][7] | |
| T | 40.0 | 6.4 | [6][7] | |
| 5-Nitroindole | A | 45.0 | 8.3 | [6][7] |
| C | 35.0 | 7.7 | [6][7] | |
| G | 40.5 | 8.5 | [6][7] | |
| T | 46.5 | 8.4 | [6][7] | |
| 4-Nitroimidazole | G | Not specified | Not specified | [7] |
| 4-Nitropyrazole | A | Not specified | Not specified | [7] |
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for accurate interpretation and replication of results.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Plate susceptible host cells (e.g., MDCK for influenza, Vero for Zika) in 6-well plates and grow to confluency.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium (e.g., MEM) containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize and count the plaques.
-
EC50 Determination: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated using dose-response curve analysis.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding.
Mechanism of Action of Favipiravir and Ribavirin
Favipiravir and ribavirin are both purine nucleoside analogs that interfere with viral RNA synthesis, but through distinct mechanisms.[2][8]
Caption: Comparative mechanisms of action for Favipiravir and Ribavirin.
General Workflow for Evaluating Nitroazole Nucleobase Analogs
The process of discovering and evaluating new nitroazole nucleobase analogs follows a structured workflow.
Caption: A typical experimental workflow for the development of nitroazole analogs.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Ribavirin Inhibit Replication of Asian and African Strains of Zika Virus in Different Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
Validating the Performance of 5-Nitroindole in Multiplex PCR: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in molecular diagnostics and genetic analysis, the efficiency and reliability of multiplex Polymerase Chain Reaction (PCR) are paramount. The ability to simultaneously amplify multiple target sequences in a single reaction offers significant advantages in terms of throughput, cost-effectiveness, and conservation of precious samples. However, designing effective primer sets for multiplex PCR can be challenging, especially when dealing with sequence variations or the need to target a broad range of related templates. Universal bases, which can pair with any of the four standard DNA bases, present a viable solution. Among these, 5-Nitroindole has emerged as a promising candidate.
This guide provides an objective comparison of this compound's performance against other common universal bases, supported by experimental data. We will delve into the key performance indicators, present detailed experimental protocols, and offer visual representations of the underlying concepts and workflows.
Performance Comparison of Universal Bases in PCR
The selection of a universal base is critical as it can significantly impact the stability of the primer-template duplex and the overall efficiency of the PCR. The most commonly used alternatives to this compound are 3-Nitropyrrole and hypoxanthine (the nucleobase of inosine).
Key Performance Attributes:
-
Duplex Stability: this compound generally forms more stable duplexes compared to 3-Nitropyrrole. This is attributed to its superior base-stacking properties within the DNA helix.[1] The order of duplex stability has been reported as: this compound > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[1]
-
Positional Effects: The placement of this compound within a primer is a crucial consideration. Incorporating it within the first 7-8 bases from the 3'-end can diminish PCR efficiency.[2] However, primers with up to four consecutive this compound substitutions in the middle or at the 5'-end have been shown to function effectively in both PCR and sequencing applications.[3][4]
-
Comparison with Hypoxanthine (Inosine): In scenarios requiring numerous substitutions, particularly at the third codon position, hypoxanthine has demonstrated greater efficacy than this compound.[3][4] Conversely, in some contexts, short, continuous stretches of this compound are better tolerated in PCR amplification than similar stretches of inosine.[4]
-
Multiplex PCR Considerations: While specific quantitative data for this compound in multiplex PCR is limited, its properties from single-plex studies suggest important considerations. The reduced melting temperature (Tm) of primers containing this compound necessitates careful optimization of annealing temperatures to prevent non-specific amplification and primer-dimer formation, which are critical challenges in multiplex reactions.
Data Presentation
The following table summarizes the melting temperatures (Tm) of a 20-mer oligonucleotide primer with various substitutions of this compound, 3-Nitropyrrole, and hypoxanthine, as reported in foundational studies. This data is crucial for designing appropriate thermal cycling conditions.
| Primer ID | Sequence (5' to 3') with Universal Base (X) | Universal Base | Number of Substitutions | Melting Temperature (Tm) in PCR Buffer (°C) |
| 1 | CCC GTG GAT CCA AAT CCT CC | None (Control) | 0 | 68 |
| 2 | CCC GTG GAT CCA AXT CCT CC | Hypoxanthine | 1 | 65 |
| 3 | CCC GTG GAT CCX AXT CCT CC | Hypoxanthine | 2 | 61 |
| 4 | CCC GTG GXT CCX AXT CCT CC | Hypoxanthine | 3 | 56 |
| 5 | CCC XTG GXT CCX AXT CCT CC | Hypoxanthine | 4 | 56 |
| 6 | CXX XTG GXT CCX AXT CCT CC | Hypoxanthine | 6 | 32 |
| 7 | CCC GTG GAT CCA AXT CCT CC | This compound | 1 | 60 |
| 8 | CCC GTG GAT CCX AXT CCT CC | This compound | 2 | 51 |
| 9 | CXX XTG GXT CCX AXT CCT CC | This compound | 6 | Not Detected |
| 10 | CCC GTG GAT CCA AXA AXT CC | 3-Nitropyrrole | 2 | 56 |
| 11 | CCC GTG GAT CCX XA AXT CC | 3-Nitropyrrole | 3 | 51 |
| 12 | CCC GTG GXX CCX XA AXT CC | 3-Nitropyrrole | 5 | Not Detected |
Data adapted from Loakes, D. et al. (1995). Nucleic Acids Research, 23(13), 2361–2366.
Experimental Protocols
Below are detailed methodologies for a single-plex PCR experiment, as adapted from the foundational research on this compound, and a recommended protocol for multiplex PCR, which integrates best practices for multiplexing with considerations for universal bases.
Protocol 1: Single-Plex PCR with Universal Base-Containing Primers
This protocol is based on the methodology used to evaluate the performance of this compound, 3-Nitropyrrole, and hypoxanthine.
1. Reaction Mixture (50 µL total volume):
| Component | Final Concentration | Volume for 1 Reaction |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM, with universal base) | 0.2 µM | 1 µL |
| Template DNA (e.g., plasmid) | 1-10 ng | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-Free Water | - | Up to 50 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 5 minutes | 1 |
| Denaturation | 96°C | 5 seconds | 30 |
| Annealing | 50°C | 5 seconds | 30 |
| Extension | 72°C | 30 seconds | 30 |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
3. Product Analysis: The amplification products are analyzed by electrophoresis on a 2% agarose gel stained with an appropriate nucleic acid dye. The expected size of the PCR product should be confirmed against a DNA ladder.
Protocol 2: Recommended Multiplex PCR with this compound-Containing Primers
This protocol is a guideline for developing a multiplex PCR assay using primers that incorporate this compound. Optimization of primer concentrations and annealing temperature is crucial.
1. Primer Design and Preparation:
-
Design primer pairs for each target with melting temperatures (Tm) above 60°C.
-
The inclusion of this compound will lower the Tm, so calculate the expected Tm of the modified primers.
-
Aim for similar Tm values across all primers in the multiplex reaction.
-
Avoid complementary sequences at the 3' ends of all primers to minimize primer-dimer formation.
-
Prepare a primer mix containing all forward and reverse primers at an equimolar concentration.
2. Reaction Mixture (50 µL total volume):
| Component | Final Concentration | Volume for 1 Reaction |
| 2x Multiplex PCR Master Mix | 1x | 25 µL |
| 10x Primer Mix (2 µM each primer) | 0.2 µM each | 5 µL |
| Template DNA (e.g., genomic DNA) | 10-100 ng | 1-5 µL |
| Nuclease-Free Water | - | Up to 50 µL |
3. Thermal Cycling Conditions (Gradient PCR for optimization is recommended):
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10-15 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 35 |
| Annealing | 55-65°C (gradient) | 90 seconds | 35 |
| Extension | 72°C | 60 seconds | 35 |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
4. Product Analysis: Analyze the PCR products on a high-resolution agarose gel (e.g., 3%) or by capillary electrophoresis to ensure adequate separation of the different-sized amplicons.
Visualizations
Logical Workflow for Using a Universal Base in PCR
Caption: Workflow for PCR using primers containing the universal base this compound.
Experimental Workflow for Multiplex PCR Optimization
Caption: Step-by-step workflow for the development and optimization of a multiplex PCR assay.
References
5-Nitroindole Derivatives: A Superior Universal Base for Molecular Applications
A comprehensive analysis of 5-Nitroindole and its derivatives reveals their exceptional universal pairing capabilities, positioning them as a leading choice for researchers in molecular biology and drug development. Their unique mechanism of action, superior duplex stability, and versatility in various applications underscore their advantage over other universal base analogs.
This compound stands out as a premier universal base, a synthetic nucleotide analog that can be incorporated into DNA and RNA strands and pair with any of the four standard bases (Adenine, Guanine, Cytosine, and Thymine/Uracil) with minimal disruption to the duplex structure.[1][2] Unlike naturally occurring bases that rely on specific hydrogen bonding for pairing, this compound's functionality stems from its ability to stabilize the DNA duplex through hydrophobic stacking interactions.[2][3][4] Its larger aromatic surface area and increased hydrophobicity contribute to these enhanced stacking abilities.[2] This characteristic allows it to maintain duplex integrity without favoring any particular base, making it a truly universal binder.[1][2]
Comparative Performance: Stability and Versatility
Experimental data consistently demonstrates the superiority of this compound over other universal bases, such as 3-nitropyrrole and deoxyinosine.
Duplex Stability:
Studies have shown that oligonucleotides containing this compound exhibit only a slight reduction in melting temperature (Tm) compared to their natural counterparts, indicating a high degree of stability.[5] In contrast, other analogs like 3-nitropyrrole can significantly destabilize the duplex, especially with multiple substitutions.[6][7] In comparative studies, the order of duplex stability was found to be this compound > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[3] Even when incorporated as a bulged or pendant base, this compound has been shown to enhance duplex stability.[5]
| Universal Base Analog | Change in Melting Temperature (ΔTm) per Substitution (°C) | Reference |
| This compound | -2 to -5 | [2] |
| 3-Nitropyrrole | More significant destabilization than this compound | [6][7] |
| Deoxyinosine | Highly variable, pairs preferentially with Cytosine | [8] |
Enzymatic Incorporation and Processivity:
DNA polymerases can readily incorporate this compound triphosphate into a growing DNA strand opposite any of the four natural bases.[1] While it directs random incorporation, it can partially block the enzyme's processivity.[1] In PCR and DNA sequencing applications, primers containing a few this compound substitutions have been used successfully.[3][9] However, a high number of dispersed substitutions can reduce the efficiency of these reactions.[9][10] Interestingly, primers with consecutive this compound substitutions have shown good performance.[9][10]
Experimental Protocols
The assessment of universal base performance relies on several key experimental techniques.
Thermal Melting (Tm) Analysis:
This method is used to determine the stability of a DNA duplex. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA molecules have dissociated into single strands.
-
Protocol:
-
Prepare solutions of the DNA oligonucleotides (both the modified and control strands) in a suitable buffer (e.g., 115 mM Na+).[11]
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.
-
The absorbance will increase as the DNA melts. The Tm is the midpoint of this transition.
-
The change in Tm (ΔTm) due to the universal base substitution is calculated by subtracting the Tm of the modified duplex from the Tm of the unmodified duplex.
-
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy provides information about the secondary structure of DNA.
-
Protocol:
-
Prepare DNA samples in a suitable buffer.
-
Record the CD spectra of the samples at various temperatures, both below and above the melting temperature.
-
Changes in the CD spectrum can indicate alterations in the DNA conformation due to the presence of the universal base.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for determining the three-dimensional structure of molecules in solution.
-
Protocol:
-
Prepare a highly concentrated and pure sample of the DNA oligonucleotide containing the universal base.
-
Acquire one- and two-dimensional NMR spectra.
-
Analysis of the NMR data can reveal detailed structural information, such as the conformation of the universal base and its interactions with neighboring bases.[2][12] NMR studies have confirmed that this compound is well-stacked within the DNA duplex and adopts an anti conformation.[2][12]
-
Visualizing the Workflow and Applications
The versatility of this compound extends to various molecular biology applications.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Melting studies of short DNA hairpins containing the universal base this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution structure and dynamics of DNA duplexes containing the universal base analogues this compound and this compound 3-carboxamide. | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



